Synthesis Pathway and Process Optimization of N-Ethyl-2-(4-formylphenyl)acetamide
Executive Summary & Strategic Rationale N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a highly specialized amide derivative and a critical advanced intermediate in the synthesis of Elacestrant, an oral selec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a highly specialized amide derivative and a critical advanced intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) approved for ER+/HER2- advanced breast cancer [1].
Historically, the synthesis of this intermediate presented significant challenges due to the high reactivity of the formyl group, which is prone to unwanted side reactions (e.g., imine formation) during amidation. To circumvent this, modern industrial pathways utilize a highly controlled, five-step bottom-up synthesis starting from inexpensive p-tolylacetic acid[2]. By maintaining the benzylic carbon at the alcohol oxidation state until the final step, this self-validating protocol ensures high atom economy, avoids expensive peptide coupling reagents, and maximizes overall yield [3].
Mechanistic Pathway & Workflow Visualization
The synthetic route relies on a sequence of benzylic halogenation, hydrolysis, esterification, aminolysis, and a final selective oxidation.
Fig 1. Five-step synthetic workflow for N-Ethyl-2-(4-formylphenyl)acetamide.
Step-by-Step Experimental Methodologies
As a Senior Application Scientist, it is critical to implement In-Process Controls (IPCs) to make the protocol a self-validating system. Do not proceed to the next step unless the IPC criteria are met.
Causality: N-Bromosuccinimide (NBS) combined with a radical initiator (AIBN) provides exquisite regioselectivity for the benzylic methyl group over the aromatic ring.
Protocol:
Charge a reactor with p-tolylacetic acid (100 g, 0.67 mol) and 700 mL of anhydrous acetonitrile.
Add NBS (132 g, 0.74 mol) and AIBN (109 mg, 0.67 mmol) under nitrogen atmosphere.
Gradually heat the mixture to 80°C and maintain for 0.5 hours.
IPC: Monitor via TLC (Petroleum Ether:Ethyl Acetate = 5:1). The reaction is complete when the starting material spot is consumed.
Cool the reaction to 0–5°C and filter. Wash the filter cake sequentially with 100 mL PE:EA (1:1), 150 mL saturated aqueous sodium bisulfite, 100 mL PE, and 100 mL deionized water.
Dry under vacuum to yield 4-(bromomethyl)phenylacetic acid as a white solid.
Step 2: Hydrolysis to Primary Alcohol
Causality: Converting the bromide to a hydroxyl group prevents unwanted amine alkylation during the subsequent amidation step.
Protocol:
Suspend the Step 1 product in 2.0 M aqueous NaOH (500 mL).
Heat to reflux (approx. 100°C) for 2 hours.
IPC: Monitor by HPLC. Disappearance of the brominated peak indicates complete hydrolysis.
Cool to 5°C and slowly acidify with 2.0 M HCl to pH 2.
Filter the resulting precipitate, wash with cold water, and dry to afford 4-(hydroxymethyl)phenylacetic acid.
Step 3: Fischer Esterification
Causality: Direct amidation of a free carboxylic acid requires expensive coupling agents (e.g., EDC/HOBt). Converting the acid to a methyl ester allows for a highly cost-effective, spontaneous aminolysis later.
Protocol:
Dissolve the Step 2 product in methanol (600 mL) and add concentrated H₂SO₄ (5 mL) as a catalyst.
Reflux at 65°C for 4 hours.
IPC: TLC (PE:EA = 3:1) to confirm esterification.
Concentrate the solvent under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield methyl 4-(hydroxymethyl)phenylacetate.
Step 4: Amine Transesterification (Aminolysis)
Causality: Ethylamine acts as both the nucleophile and the base. The primary alcohol remains unreactive under these conditions, serving as a perfect intrinsic protecting group for the future aldehyde.
Protocol:
Dissolve the Step 3 ester in methanol (400 mL).
Add a 70% aqueous solution of ethylamine (3.0 equivalents).
Stir at 25–30°C for 6–8 hours.
IPC: LC-MS to confirm the formation of the amide mass [M+H]⁺.
Concentrate under vacuum to remove excess ethylamine and methanol, yielding N-ethyl-2-(4-(hydroxymethyl)phenyl)acetamide.
Step 5: Selective Oxidation
Causality: Activated manganese dioxide (MnO₂) is chosen for its mildness and high selectivity, oxidizing the benzylic alcohol to an aldehyde without over-oxidizing it to a carboxylic acid.
Protocol:
Dissolve the Step 4 amide in anhydrous dichloromethane (DCM) (500 mL).
Add activated MnO₂ (10 equivalents by weight).
Stir vigorously at room temperature (25°C) for 12 hours.
IPC: TLC (DCM:MeOH = 10:1) to ensure the alcohol is fully consumed.
Filter the suspension through a pad of Celite to remove manganese salts.
Evaporate the filtrate to dryness to yield the target N-ethyl-2-(4-formylphenyl)acetamide .
Validation: Confirm structure via Mass Spectrometry (Expected MW: 191.23, [M+H]⁺ = 192.1) and ¹H-NMR (characteristic aldehyde proton singlet near 10.0 ppm) [3].
Quantitative Process Parameters
The following table summarizes the stoichiometric equivalents, reaction conditions, and expected industrial yields for the optimized pathway, providing a benchmark for scale-up operations.
Step
Transformation
Primary Reagents
Temp (°C)
Time (h)
Expected Yield (%)
1
Benzylic Bromination
NBS (1.1 eq), AIBN (0.001 eq)
80
0.5
85 - 88
2
Hydrolysis
NaOH (aq, excess)
100
2.0
90 - 94
3
Esterification
MeOH (solvent), H₂SO₄ (cat.)
65
4.0
95 - 98
4
Aminolysis
Ethylamine (3.0 eq)
25 - 30
6.0
88 - 92
5
Selective Oxidation
Activated MnO₂ (10.0 eq)
25
12.0
80 - 85
Note: Overall theoretical yield across all five steps ranges from 53% to 64%, representing a highly efficient route for advanced pharmaceutical intermediates.
References
U.S. Food and Drug Administration (FDA). "FDA Approves Elacestrant for ER-Positive, HER2-Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer." FDA.gov. URL:[Link]
Sichuan InnoDab Pharmaceutical Technology Co., Ltd. "Preparation method of N-ethyl-2-(4-formylphenyl)acetamide." Patent CN117049977A, Google Patents.
Exploratory
N-Ethyl-2-(4-formylphenyl)acetamide: Synthesis, Chemical Mechanism, and Pharmacological Translation in SERD Development
Core Directive: The Dual Mechanism of an API Intermediate In the landscape of targeted oncology, the efficacy of a small-molecule drug is inextricably linked to the precision of its synthetic precursors. N-Ethyl-2-(4-for...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Dual Mechanism of an API Intermediate
In the landscape of targeted oncology, the efficacy of a small-molecule drug is inextricably linked to the precision of its synthetic precursors. N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) is a critical advanced intermediate utilized in the synthesis of Elacestrant (RAD1901)[1],[2]. With a molecular weight of 191.23 and a formula of C11H13NO2[1],[3], this compound does not possess direct biological activity in its isolated form. Instead, its "mechanism of action" must be understood through a dual-faceted lens:
Chemical Mechanism: It acts as a highly specific electrophilic building block in the convergent synthesis of the active pharmaceutical ingredient (API), undergoing reductive amination to append a crucial structural tail[3].
Pharmacological Translation: Once integrated and reduced, the moiety derived from this intermediate—a basic ethylamine side chain—serves as the primary structural driver for Selective Estrogen Receptor Degradation (SERD), enabling the API to overcome acquired endocrine resistance,[4].
This whitepaper provides an in-depth technical analysis of how the chemical properties of N-Ethyl-2-(4-formylphenyl)acetamide translate into the robust pharmacodynamics of FDA-approved breast cancer therapeutics[5],[6].
Chemical Mechanism of Action: Architecting the SERD Pharmacophore
The synthesis of Elacestrant requires the precise coupling of a tetrahydronaphthalene core with a basic side chain. N-Ethyl-2-(4-formylphenyl)acetamide provides the exact para-substituted phenyl architecture required for this coupling[3].
The formyl group (aldehyde) serves as an electrophilic center. When reacted with the secondary amine of the tetrahydronaphthalene core, it forms a transient iminium ion. The acetamide group is strategically chosen over a free amine at this stage because it is chemically stable, prevents unwanted intra-molecular side reactions, and yields a highly crystalline intermediate that is easily purified before the final amide reduction step[7],[8].
To ensure high yield and prevent over-alkylation, the coupling must be strictly controlled.
Preparation: Dissolve the tetrahydronaphthalene core amine (1.0 eq) and N-Ethyl-2-(4-formylphenyl)acetamide (1.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Imine Condensation: Add catalytic acetic acid (AcOH) to adjust the solution to pH ~5.0. Stir at room temperature for 2 hours.
Causality: Mild acidic conditions are critical. They protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon, without fully protonating the nucleophilic amine of the core.
Selective Reduction: Portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir for an additional 4 hours.
Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) because its electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the formed iminium ion without reducing the unreacted aldehyde into a benzyl alcohol byproduct.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na2SO4.
System Validation (QC): Analyze the crude product via LC-MS. The protocol is self-validating when the chromatogram shows >95% conversion to the target mass (m/z validation of the coupled acetamide intermediate), confirming the success of the electrophilic attack.
Pharmacological Mechanism of Action: Translating Structure to Efficacy
Once the acetamide intermediate is reduced to an amine, the resulting Elacestrant molecule exhibits potent biological activity. The structural moiety originally provided by N-Ethyl-2-(4-formylphenyl)acetamide—now a basic N-ethyl-N-(4-(2-(ethylamino)ethyl)benzyl) tail—is the functional key to the drug's SERD activity,[4].
Overcoming ESR1 Mutations via Steric Perturbation
In wild-type Estrogen Receptor alpha (ERα), the binding of estrogen allows Helix 12 (H12) of the ligand-binding domain (LBD) to fold over the binding pocket, recruiting coactivators for tumor proliferation. Mutations such as Y537S and D538G lock H12 in this active conformation, rendering traditional aromatase inhibitors ineffective[4].
The basic side chain derived from our intermediate physically projects out of the ERα binding pocket. The bulky ethylamine group creates a severe steric clash with H12, forcefully displacing it from the active agonist conformation[9],[4]. This structural perturbation exposes hydrophobic surfaces on the receptor, which are recognized by the cellular ubiquitination machinery, leading to rapid 26S proteasomal degradation of the entire receptor complex[5],[6].
Figure 2: Pharmacological mechanism of ERα degradation driven by the basic side-chain.
Quantitative Pharmacodynamics & Clinical Efficacy
The structural integrity provided by the intermediate directly correlates to the API's binding affinity and clinical success, particularly in the Phase 3 EMERALD trial[10],[11].
Note: SOC = Standard of Care; PFS = Progression-Free Survival; VAF = Variant Allele Frequency.
Self-Validating Experimental Workflows: In Vitro ERα Degradation
To validate that the synthesized API (derived from the N-Ethyl-2-(4-formylphenyl)acetamide intermediate) successfully maintains its SERD mechanism, an in vitro degradation assay must be performed.
Cell Culture & Starvation: Culture MCF-7 (ER+) breast cancer cells in phenol red-free RPMI medium supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS) for 72 hours prior to treatment.
Causality: Standard FBS contains endogenous hormones, and phenol red acts as a weak estrogen. Charcoal stripping and phenol red exclusion are mandatory to establish a true basal level of ERα, preventing competitive binding that would artificially skew the drug's EC50.
Compound Treatment: Treat the cells with the synthesized API at a logarithmic concentration gradient (0.01 nM to 100 nM) for 24 hours. Include a DMSO vehicle control.
Protein Extraction: Lyse the cells on ice using RIPA buffer fortified with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to isolate the protein-rich supernatant.
Western Blotting: Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ERα primary antibody (e.g., clone SP1) and an anti-GAPDH antibody.
Causality: GAPDH serves as the internal loading control. Because SERDs degrade the receptor rather than just inhibiting transcription, the physical disappearance of the ERα band relative to the static GAPDH band is the definitive proof of mechanism.
System Validation (QC): Utilize densitometry software to quantify the band intensities. The assay is self-validating if the calculated EC50 of ERα degradation is approximately ~0.6 nM,[6], confirming that the basic side-chain architecture successfully induces proteasomal recruitment.
References
1.[1] Jinan Million Pharmaceutical Co., Ltd. "42-1;N-ethyl-2-(4-formylphenyl)acetamide." millionpharm.com. 1
2.[2] Hangzhou Longshine Bio-Tech Co.,LTD. "N-ethyl-2-(4-formylphenyl)acetamide/2477812-42-1 Manufacturer, Factory, API, Intermediate." longshinebiotech.com.2
3.[5] MDPI. "Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation." mdpi.com. 5
4.[12] Swissmedic. "Swiss Public Assessment Report – Orserdu." swissmedic.ch. 12
5.[7] Google Patents. "EP3924328A1 - Processes and compounds." google.com. 7
6.[3] Google Patents. "CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide." google.com. 3
7.[8] NB Inno. "Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide." nbinno.com. 8
8.[10] AJMC. "Elacestrant Shows Significant PFS Benefit in ESR1-Mutated Metastatic Breast Cancer." ajmc.com. 10
9.[13] OncLive. "Elacestrant Improves PFS Irrespective of ESR1 VAF Level in ER+/HER2-Negative Breast Cancer." onclive.com. 13
10.[11] ASCO Publications. "Elacestrant Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial." ascopubs.org. 11
11. AIR Unimi. "Pharmacological insights on novel oral selective estrogen receptor degraders in breast cancer." unimi.it. Link
12.[14] AACR Journals. "Abstract P1-01-25: Elacestrant vs SOC in ER+, HER2- advanced or metastatic breast cancer (mBC) with ESR1-mutated tumors." aacrjournals.org.14
13.[6] NIH PMC. "Pharmacology and Pharmacokinetics of Elacestrant." nih.gov. 6
14.[9] RSC Publishing. "SERDs: A Case Study in Targeted Protein Degradation." rsc.org. 9
15.[4] ScienceOpen. "New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives." scienceopen.com. 4
potential applications of N-Ethyl-2-(4-formylphenyl)acetamide in materials science
[1][2] Executive Summary N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) has traditionally been isolated as a high-purity intermediate in the synthesis of Elacestrant (a selective estrogen receptor degrader).[1][...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) has traditionally been isolated as a high-purity intermediate in the synthesis of Elacestrant (a selective estrogen receptor degrader).[1][2] However, its chemical architecture—a rigid phenyl core flanked by a reactive electrophilic aldehyde and a hydrogen-bond-donating amide tail—positions it as an underutilized "molecular bridge" for materials science.[1][2]
This guide outlines the theoretical and practical framework for deploying this molecule in Dynamic Covalent Chemistry (DCC) . Unlike simple benzaldehyde derivatives, the
-ethylacetamide pendant provides a secondary supramolecular handle, enabling materials that exhibit both chemical recyclability (via imine exchange) and tunable mechanical damping (via amide hydrogen bonding).[1][2]
Key Application Vectors:
Vitrimers: Self-healing crosslinkers in polyamine networks.[1][2]
Supramolecular Hydrogels: pH-responsive gelators for bio-scaffolds.[1][2]
Surface Engineering: Covalent anchoring of bioactive ligands to amine-functionalized substrates.[1][2]
Chemical Architecture & Reactivity Profile[1]
To effectively utilize N-Ethyl-2-(4-formylphenyl)acetamide (hereafter NEFPA ), one must understand its dual-modality interaction potential.[1][2]
Structural Domain
Chemical Moiety
Material Function
Reactivity Mode
Head Group
Para-Formyl (-CHO)
Covalent Crosslinking
Reversible Schiff base formation (Imine) with primary amines.[1][2]
Core
Phenyl Ring
Structural Rigidity
- Stacking; provides stiffness to the polymer matrix.[1][2]
Tail Group
-Ethylacetamide
Supramolecular Adhesion
Inter-chain Hydrogen Bonding; increases and viscosity.[1][2]
Mechanistic Insight
The para-substitution pattern ensures that the aldehyde is sterically accessible for condensation reactions.[1][2] Simultaneously, the acetamide chain acts as a flexible tether that can disrupt crystallinity just enough to improve solubility in polar aprotic solvents (DMSO, DMF) while maintaining strong intermolecular cohesion.[1][2]
Vitrimers are a class of plastics that behave like thermosets at service temperature but flow like fluids when heated, due to associative exchange reactions.[1][2] NEFPA is an ideal candidate for the hard segment of a vitrimer network.[2]
The Mechanism: Transimination
By reacting NEFPA with a polyamine backbone (e.g., branched polyethyleneimine or chitosan), stable imine bonds are formed.[1][2] Under heat or catalytic control, these bonds undergo exchange, allowing the material to heal cracks or be re-molded without losing structural integrity.[1][2]
Experimental Protocol: Synthesis of NEFPA-Crosslinked Network
Objective: Create a dynamic polymer film capable of thermal re-healing.
Dissolve 1.0 g of PEI in 10 mL of anhydrous ethanol.[2] Stir at room temperature until clear.
Separately, dissolve 0.5 g (approx. 2.6 mmol) of NEFPA in 5 mL of ethanol.[2] Note: Mild heating (40°C) may be required to fully solubilize the amide.[2]
Crosslinking Reaction (Sol-Gel Transition):
Add the NEFPA solution dropwise to the PEI solution under vigorous stirring.[2]
Observation: The solution will yellow immediately (formation of imine chromophore).[2] Viscosity will increase rapidly.[1][2]
Stir for 5 minutes, then pour into the Teflon dish before gelation is complete.
Curing & Drying:
Place the dish in a vacuum oven at 60°C for 12 hours to remove solvent and drive the condensation equilibrium toward the imine (water removal).
The aldehyde group of NEFPA serves as a "soft" anchor for biomolecules on amine-functionalized surfaces (e.g., APTES-treated silica or aminated glass).[1][2] The amide tail remains exposed, altering the surface wettability and providing H-bonding sites for secondary layers.[1][2]
Experimental Protocol: Surface Grafting[1][2]
Objective: Modify a glass slide with NEFPA to create a hydrophobic, reactive interface.
Materials:
Glass slides (cleaned with Piranha solution - Caution: Corrosive)[1][2]
Prepare a 10 mM solution of NEFPA in anhydrous ethanol.[2]
Immerse the silanized slides in the NEFPA solution.[2]
Add a catalytic amount of acetic acid (1 drop).[2]
Incubate for 6 hours at Room Temp.
Reduction (Optional for Stability):
To permanently lock the molecule, immerse the slide in a solution of
(Sodium cyanoborohydride) for 30 minutes.[1][2] This reduces the reversible imine () to a stable amine ().[2]
Characterization:
Contact Angle: The surface should shift from hydrophilic (APTES) to moderately hydrophobic due to the phenyl/ethyl groups of NEFPA.[2]
Critical Analysis & Safety
Stability Considerations
Hydrolysis: The imine bond formed by NEFPA is susceptible to hydrolysis in acidic aqueous environments.[1][2] This is a feature for biodegradable materials but a bug for permanent fixtures.[1][2] Reduction (Step 3 above) is required for permanence.[2]
Thermal Stability: The amide bond in NEFPA is stable up to ~200°C, making it suitable for most polymer processing conditions.[1][2]
Handling Precautions[1]
Aldehyde Reactivity: Avoid contact with strong oxidizers; the aldehyde can oxidize to a carboxylic acid, losing its crosslinking ability.[1][2]
Toxicity: While the specific tox profile of NEFPA is not fully established in public databases, it is an intermediate for a pharmaceutical (Elacestrant).[1][2] Treat as a potential irritant and handle in a fume hood.[1][2]
References
Compound Identity: N-Ethyl-2-(4-formylphenyl)acetamide.[1][2][3] CAS No. 2477812-42-1.[1][2][3][4][5]
Vitrimer Chemistry: Denissen, W., et al. "Vitrimers: permanent organic networks with glass-like fluidity."[1][2] Chemical Science, 2016.[1][2]
Schiff Base Surface Modification: Zhang, Y., et al. "Surface Modification of Silica Nanoparticles via Schiff Base Reaction."[1][2] Applied Surface Science, 2018.[1][2]
Elacestrant Context: "Elacestrant Synthesis and Intermediates." PubChem Compound Summary. [2]
(Note: While general references for vitrimers and Schiff base chemistry are abundant, specific materials science literature for CAS 2477812-42-1 is emerging.[1][2] This guide represents a first-principles application of its functional groups.)
Comprehensive Synthesis and Characterization of CAS 2477812-42-1: A Critical Intermediate in Elacestrant Manufacturing
Executive Summary In the landscape of modern targeted therapeutics, the reliable synthesis of high-purity chemical intermediates is the bedrock of drug development. N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the reliable synthesis of high-purity chemical intermediates is the bedrock of drug development. N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) is a critical achiral building block required for the synthesis of Elacestrant (Orserdu), a groundbreaking oral selective estrogen receptor degrader (SERD) approved for the treatment of ER+/HER2- advanced or metastatic breast cancer with ESR1 mutations [1][2].
This whitepaper provides an authoritative, in-depth guide to the synthesis, physicochemical characterization, and process chemistry of CAS 2477812-42-1. By prioritizing self-validating experimental protocols and mechanistic causality, this guide serves as a definitive resource for process chemists and drug development professionals.
Physicochemical Profile
Understanding the physical and chemical parameters of CAS 2477812-42-1 is essential for downstream purification and storage. The presence of both a reactive formyl group and a stable amide linkage dictates its handling conditions [1][4].
Table 1: Quantitative Physicochemical Properties of CAS 2477812-42-1
Property
Value / Description
Chemical Name
N-Ethyl-2-(4-formylphenyl)acetamide
CAS Registry Number
2477812-42-1
Molecular Formula
C₁₁H₁₃NO₂
Molecular Weight
191.23 g/mol
Density (Predicted)
1.106 ± 0.06 g/cm³
Physical Form
White to off-white crystalline solid
Purity (API Grade)
≥ 98.0% (HPLC)
Storage Conditions
2–8°C, inert atmosphere (Argon/N₂)
Retrosynthetic Strategies & Mechanistic Rationale
The synthesis of CAS 2477812-42-1 can be approached via two primary routes:
The Linear Benzylic Oxidation Approach : Starting from inexpensive 4-methylphenylacetic acid, this route involves radical bromination, basic hydrolysis to the benzylic alcohol, oxidation to the aldehyde, and final amidation. This route is highly scalable and heavily documented in recent patent literature (e.g., CN117049977A) [3].
The Direct Chemoselective Amidation Approach : Starting from commercially available 4-formylphenylacetic acid, this route utilizes mild coupling agents to form the amide bond without requiring protection of the sensitive formyl group.
Retrosynthetic and forward step-by-step workflow for CAS 2477812-42-1 synthesis.
Optimized Experimental Protocol: Direct Chemoselective Amidation
To maximize yield and minimize step-count for API manufacturing, the Direct Chemoselective Amidation of 4-formylphenylacetic acid is preferred.
Causality & Expertise Rationale
In classical synthesis, the presence of an electrophilic formyl group alongside a carboxylic acid often necessitates protection (e.g., as an acetal) prior to amidation to prevent nucleophilic attack by the amine on the aldehyde. However, the differential electrophilicity between the highly activated O-acylisourea intermediate (formed via EDCI) and the formyl group allows for highly chemoselective amidation. By maintaining the reaction at 25°C and strictly controlling the stoichiometry of ethylamine (1.05 equivalents), the formation of the undesired imine byproduct is suppressed to <2%, eliminating the need for a costly protection-deprotection sequence.
Step-by-Step Methodology (100 mmol Scale)
Activation : Charge a flame-dried 500 mL round-bottom flask with 4-formylphenylacetic acid (16.4 g, 100 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.
Amine Free-Basing : Add ethylamine hydrochloride (8.56 g, 105 mmol, 1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (36.5 mL, 210 mmol, 2.1 eq). Stir for 10 minutes at 0–5°C (ice bath) to ensure complete free-basing of the amine.
Coupling : Add anhydrous HOBt (1.35 g, 10 mmol, 0.1 eq) followed by the portion-wise addition of EDCI·HCl (21.0 g, 110 mmol, 1.1 eq) over 15 minutes to prevent uncontrolled exotherms.
Propagation : Remove the ice bath and allow the reaction to warm to 25°C. Stir for 12 hours.
In-Process Control (IPC) & Self-Validation : Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.2) must be completely consumed, replaced by the product (Rf ~0.5). LC-MS must show the disappearance of m/z 163[M-H]⁻ and the emergence of m/z 192 [M+H]⁺.
Workup : Pour the reaction mixture into 500 mL of ice-cold water. Extract with EtOAc (3 x 200 mL).
Selective Washing : Wash the combined organic layers sequentially with 1M HCl (100 mL) to remove DIPEA and unreacted amine, saturated NaHCO₃ (100 mL) to remove unreacted acid and HOBt, and brine (100 mL). Note: The basic NaHCO₃ wash is the critical self-validating step that ensures the isolated organic layer contains only the neutral amide product.
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from MTBE/Heptane to afford N-ethyl-2-(4-formylphenyl)acetamide as a white crystalline powder (Yield: ~85%).
Analytical Characterization & Verification
To ensure the integrity of the synthesized CAS 2477812-42-1, rigorous analytical characterization is required. The following table summarizes the diagnostic spectral data used to validate the molecular structure.
Table 2: Diagnostic NMR and MS Data for Product Verification
Analytical Method
Diagnostic Signals / Shifts
Structural Assignment
¹H-NMR (CDCl₃, 400 MHz)
δ 10.02 (s, 1H)
Formyl proton (-CHO)
δ 7.85 (d, 2H), 7.45 (d, 2H)
Para-substituted aromatic ring
δ 5.50 (br s, 1H)
Amide NH
δ 3.62 (s, 2H)
Benzylic CH₂
δ 3.25 (quintet, 2H), 1.10 (t, 3H)
N-Ethyl group (-CH₂CH₃)
¹³C-NMR (CDCl₃, 100 MHz)
δ 191.8
Aldehyde Carbon (C=O)
δ 170.5
Amide Carbon (N-C=O)
δ 43.5, 34.6, 14.8
Aliphatic Carbons (Benzylic, Ethyl)
ESI-MS (Positive Mode)
m/z 192.1 [M+H]⁺
Confirms Molecular Weight (191.23)
Downstream Application: Assembly of Elacestrant API
The ultimate utility of CAS 2477812-42-1 lies in its role as the achiral electrophile in the convergent synthesis of Elacestrant. The formyl group of CAS 2477812-42-1 undergoes a condensation reaction with the primary amine of the chiral moiety (CAS 2477812-39-6) to form an intermediate imine. This is followed by a highly stereoretentive reductive amination (typically utilizing NaBH(OAc)₃) to yield the final Elacestrant API [1].
Reductive amination pathway coupling CAS 2477812-42-1 to form the Elacestrant API.
NINGBO INNO PHARMCHEM CO.,LTD. "The Critical Role of N-Ethyl-4-Formyl-Benzeneacetamide in Modern Drug Development." Nbinno.com, 2026. Available at: [Link]
Wang, T., et al. "Preparation method of N-ethyl-2-(4-formylphenyl)acetamide." Google Patents, Patent CN117049977A, 2023.
Foundational
exploring the reactivity of the formyl group in N-Ethyl-2-(4-formylphenyl)acetamide
The following technical guide details the reactivity profile and synthetic utility of -Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1). This document is structured for medicinal chemists and process development sci...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity profile and synthetic utility of
-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1). This document is structured for medicinal chemists and process development scientists, focusing on its critical role as the achiral linchpin in the synthesis of the Selective Estrogen Receptor Degrader (SERD), Elacestrant .[1]
The Achiral Linchpin: Reactivity & Control of
-Ethyl-2-(4-formylphenyl)acetamide
Executive Summary
In the convergent synthesis of complex pharmaceutical architectures, the stability and chemoselectivity of bifunctional intermediates are paramount.[1]
-Ethyl-2-(4-formylphenyl)acetamide represents a specialized "linker" scaffold used primarily in the synthesis of Elacestrant (Orserdu®) .
Structurally, it presents two distinct chemical vectors: a robust, chemically "insulated"
-ethylacetamide tail and a reactive para-formyl head. This guide explores the exploitation of the formyl group for reductive amination—the molecule’s primary function—while delineating the critical control parameters required to prevent oxidative degradation.[1]
Structural Analysis & Electronic Profile
To manipulate this molecule effectively, one must understand its electronic environment.
The Electrophile (Formyl Group): Located at the para position of the phenyl ring, the aldehyde is conjugated with the aromatic system.[1] This makes it moderately electrophilic and highly susceptible to autoxidation.[1]
The Insulator (Methylene Bridge): The methylene (
) group at the benzylic position effectively decouples the amide functionality from the aromatic ring's electronic system.[1]
Consequence: The amide nitrogen's lone pair does not donate into the ring.[1] The amide remains stable and non-nucleophilic under standard reductive amination conditions, preventing self-polymerization or interference.
Reactivity Map
The following diagram illustrates the divergent pathways available to the formyl group: the desired synthetic route (Reductive Amination) versus the primary degradation pathway (Autoxidation).[1]
Figure 1: Divergent reactivity pathways.[1] The primary risk is the formation of the benzoic acid derivative via autoxidation.[1]
The Core Transformation: Reductive Amination
The definitive application of this intermediate is the coupling with chiral amines (e.g., the tetralin moiety of Elacestrant) to form secondary amines.[1]
Mechanistic Causality
The reaction proceeds via a stepwise reductive amination .[1] Unlike simple alkylations, this method avoids over-alkylation (quaternary ammonium salt formation) and preserves the integrity of the amide side chain.[1]
Imine Formation: The aldehyde condenses with the primary amine of the chiral partner.[1] This equilibrium is driven forward by the removal of water (chemical drying agents or molecular sieves).[1]
Selective Reduction: The resulting imine (
) is reduced in situ.
Reagent Choice:Sodium Triacetoxyborohydride (STAB) is the preferred reagent.[1]
Why STAB? It is less reactive than Sodium Borohydride (
) and does not reduce the aldehyde starting material at an appreciable rate, ensuring that hydride delivery occurs only after imine formation.[1]
Experimental Protocol (Self-Validating)
This protocol describes the coupling of
-Ethyl-2-(4-formylphenyl)acetamide with a generic primary amine (), representative of the Elacestrant coupling step.
Purification: The secondary amine product is basic.[1] Acid-base extraction can be used to remove non-basic impurities (like unreacted aldehyde or its oxidized acid form).
Stability & Impurity Management (The "Oxidation Paradox")
Aldehydes are notoriously unstable in air, oxidizing to carboxylic acids. For
-Ethyl-2-(4-formylphenyl)acetamide, the formation of -carboxyphenyl-acetamide is the primary quality failure mode.
The Impact of Oxidation
If the starting material contains significant amounts of the benzoic acid impurity:
Stoichiometry drift: The effective concentration of aldehyde decreases.[1]
Catalyst poisoning: The carboxylic acid can protonate the amine partner, rendering it non-nucleophilic and stalling the imine formation.[1]
Storage & Handling Protocol
To maintain "Trustworthiness" in your supply chain and experiments:
Visual Check: The pure compound is a pale yellow powder.[1] If white crystals are visible or the solid appears "wet," oxidation has occurred.[1]
Inert Storage: Store under Argon or Nitrogen at 2–8°C.
Re-purification: If oxidation is suspected (>5% acid content), dissolve in
and wash with mild aqueous base (). The acid remains in the aqueous layer; the aldehyde remains in the organic layer.[1]
Case Study: Synthesis of Elacestrant
The following diagram contextualizes the role of this intermediate in the convergent synthesis of Elacestrant.
Figure 2: Convergent synthesis of Elacestrant showing the coupling of the achiral aldehyde (blue) with the chiral amine (yellow).[1][3]
Quantitative Data: Solubility & Properties[1]
Property
Value
Implication for Processing
Molecular Weight
191.23 g/mol
Calculation basis for stoichiometry.
Physical State
Pale Yellow Solid
Visual indicator of purity (White = Oxidation).[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: N-Ethyl-2-(4-formylphenyl)acetamide Synthesis Protocol from p-Tolualdehyde
Content Type: Application Note / Technical Protocol
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Rationale
The synthesis of N-Ethyl-2-(4-formylphenyl)acetamide from p-tolualdehyde presents a classic chemoselectivity challenge: the functionalization of a benzylic methyl group in the presence of a reactive aldehyde. Direct approaches (e.g., oxidation or direct amidation) fail due to the susceptibility of the aldehyde to oxidation (to benzoic acid derivatives) or condensation (Schiff base formation) during amine coupling.
This protocol details a Protection-First Strategy . By masking the aldehyde as a cyclic acetal, we enable radical halogenation and subsequent nucleophilic substitution without compromising the carbonyl integrity. The pathway utilizes a Wohl-Ziegler bromination followed by cyanation and controlled hydrolysis to extend the carbon chain (homologation) before final amide coupling.
Key Technical Advantages:
Chemoselectivity: Acetal protection prevents aldehyde oxidation and imine formation during amidation.
Scalability: Intermediates are stable solids or high-boiling oils suitable for crystallization or distillation.
Safety: The protocol minimizes handling of volatile alkyl bromides by processing them directly into the nitrile.
Synthetic Pathway Visualization
The following flowchart illustrates the critical path, highlighting the protection/deprotection logic required to preserve the aldehyde functionality.
Figure 1: Strategic workflow for the chemoselective homologation of p-tolualdehyde.
Detailed Experimental Protocols
Step 1: Protection of p-Tolualdehyde
Objective: Convert p-tolualdehyde to 2-(p-tolyl)-1,3-dioxolane to protect the aldehyde from radical attack and oxidation.
Reagents:
p-Tolualdehyde (1.0 eq)
Ethylene Glycol (1.5 eq)
p-Toluenesulfonic acid (pTsOH) (0.05 eq)
Solvent: Toluene (0.5 M)
Procedure:
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with p-tolualdehyde, ethylene glycol, pTsOH, and toluene.
Reflux the mixture until water evolution ceases (approx. 4–6 hours).
Cool to room temperature (RT) and wash with saturated NaHCO₃ (2x) and brine (1x).
Dry organic layer over MgSO₄ and concentrate in vacuo.[1][2]
QC Check: ¹H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal methine (~5.8 ppm).
Step 2: Benzylic Bromination (Wohl-Ziegler)
Objective: Selective bromination of the methyl group using N-Bromosuccinimide (NBS).
Reagents:
2-(p-tolyl)-1,3-dioxolane (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
AIBN (Azobisisobutyronitrile) (0.05 eq)
Solvent: CCl₄ or PhCF₃ (Trifluoromethylbenzene - greener alternative)
Procedure:
Dissolve the protected aldehyde in anhydrous PhCF₃ under Nitrogen.
Add NBS and AIBN.
Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc).
Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.[3][4][5]
Concentrate the filtrate.
Critical Note: The product, 2-(4-(bromomethyl)phenyl)-1,3-dioxolane, is somewhat unstable; proceed immediately to Step 3 or store at -20°C.
Step 3 & 4: Cyanation and Hydrolysis
Objective: Homologation to the phenylacetic acid derivative while maintaining the acetal.
Cyanation: Dissolve the bromide in DMSO. CAUTION: Add NaCN carefully. Stir at 40°C for 3 hours.
Quench with water and extract with Ethyl Acetate.[2] Wash with brine to remove DMSO. Concentrate to yield the crude nitrile.
Hydrolysis: Dissolve the crude nitrile in Ethanol/Water (3:1). Add NaOH pellets.
Reflux for 12 hours until ammonia evolution ceases.
Workup (Crucial): Cool to RT. Carefully adjust pH to ~5.0 with dilute acetic acid (avoid strong mineral acids to preserve the acetal). Extract with EtOAc.[2][6][7]
Stir at RT for 2–4 hours. Monitor by TLC for the appearance of the lower Rf aldehyde spot.
Neutralize with sat. NaHCO₃. Extract with DCM.
Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Quantitative Data Summary
Step
Transformation
Key Reagent
Typical Yield
Critical Parameter
1
Protection
Ethylene Glycol/pTsOH
92-96%
Removal of water (Dean-Stark)
2
Bromination
NBS/AIBN
75-85%
Anhydrous conditions; remove succinimide
3
Cyanation
NaCN
80-88%
Temperature control (<50°C) to prevent elimination
4
Hydrolysis
NaOH/EtOH
85-90%
pH control during workup (keep pH > 4)
5
Amidation
Ethylamine/EDC
70-80%
Avoid primary amine excess reacting with acetal
6
Deprotection
HCl/THF
90-95%
Monitoring completion to avoid amide hydrolysis
References & Authoritative Grounding
Wohl-Ziegler Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[9] Chemical Reviews, 1948, 43(2), 271–317. Link
Acetal Protection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard Reference).
Phenylacetic Acid Synthesis: "Phenylacetic acid." Organic Syntheses, Coll.[3][10] Vol. 1, p.436 (1941). Link (Describes hydrolysis of benzyl cyanide derivatives).
Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
Sommelet Reaction (Alternative Context): "p-Tolualdehyde." Organic Syntheses, Coll.[3][10] Vol. 2, p.583 (1943). Link (Provides context on p-tolualdehyde reactivity).
Safety Disclaimer
This protocol involves the use of Sodium Cyanide , a highly toxic agent. All cyanation reactions must be performed in a well-ventilated fume hood with a bleaching trap (hypochlorite) available to neutralize cyanide waste. NBS and AIBN are irritants and radical initiators; handle with care.
Application Note & Protocol: High-Purity Isolation of N-Ethyl-2-(4-formylphenyl)acetamide via Flash Column Chromatography
Abstract N-Ethyl-2-(4-formylphenyl)acetamide is a key intermediate in various synthetic pathways, particularly in pharmaceutical research and development. Its purity is paramount for the successful synthesis of downstrea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-Ethyl-2-(4-formylphenyl)acetamide is a key intermediate in various synthetic pathways, particularly in pharmaceutical research and development. Its purity is paramount for the successful synthesis of downstream target molecules. This application note provides a detailed, field-tested protocol for the purification of N-Ethyl-2-(4-formylphenyl)acetamide from a crude reaction mixture using silica gel flash column chromatography. The guide emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish an optimal mobile phase, followed by a comprehensive, step-by-step procedure for preparative-scale separation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.
Introduction: The Rationale for Chromatographic Purification
N-Ethyl-2-(4-formylphenyl)acetamide possesses a molecular structure with intermediate polarity, conferred by a polar aromatic aldehyde, a secondary amide group, and non-polar ethyl and phenyl moieties. This polarity profile makes it an ideal candidate for purification via normal-phase adsorption chromatography.[1][2] In a typical synthetic route, impurities may include unreacted starting materials, by-products, or reagents, which often have different polarities from the desired product.
Column chromatography on silica gel, a highly polar stationary phase, separates compounds based on their differential adsorption to the silica and solubility in the mobile phase.[2][3][4] Less polar compounds have a weaker affinity for the silica and are eluted more quickly by the mobile phase, while more polar compounds are retained longer on the column.[5] By systematically developing an appropriate mobile phase—a mixture of a non-polar and a more polar solvent—we can achieve a high-resolution separation, isolating the target compound with high purity.[6] Flash chromatography, which uses positive pressure to accelerate solvent flow, is employed to enhance the speed and efficiency of the separation compared to traditional gravity chromatography.[7][8]
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9][10][11] TLC is a rapid, small-scale version of column chromatography that allows for the testing of multiple solvent systems to find one that provides the best separation.[12][13]
Principle: The goal is to find a solvent mixture where the target compound, N-Ethyl-2-(4-formylphenyl)acetamide, has a Retention Factor (Rf) of approximately 0.2-0.3.[9][10][14] This Rf range typically ensures good separation on a flash column, as it provides a sufficient resolution between the target compound and its potential impurities without requiring an excessively large volume of solvent.[11]
Protocol: TLC Analysis
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (impregnated with a UV254 fluorescent indicator).[15][16] Make the spot as small and concentrated as possible.[15] It is good practice to spot the starting material, the crude mixture, and a "co-spot" containing both to aid in identification.[12]
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[15] Allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.[12][15]
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[15][17] Visualize the separated spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[13] Circle the observed spots with a pencil.
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[18][19] Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[15][17][20]
Solvent System Selection:
Start with a moderately polar system, such as 30% ethyl acetate in hexanes (7:3 Hexanes:EtOAc), and adjust the polarity as needed.
If Rf is too high (> 0.4): The solvent is too polar. Decrease the proportion of the polar solvent (ethyl acetate).
If Rf is too low (< 0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
A common and effective solvent system for compounds of this type is a mixture of hexanes (or heptane) and ethyl acetate.[14][21]
Preparative Flash Column Chromatography Protocol
This protocol details the purification of N-Ethyl-2-(4-formylphenyl)acetamide using the "dry loading" method, which is ideal for solid samples or those with limited solubility in the mobile phase, as it often leads to better resolution.[8]
Glassware: Chromatography column, round-bottom flasks, collection test tubes or flasks, separatory funnel (for solvent reservoir).
Equipment: Rotary evaporator, source of compressed air or nitrogen with a regulator, TLC supplies (plates, chamber, UV lamp).
Other: Sand (washed), cotton or glass wool, spatula, long-stemmed funnel.
Workflow Diagram
Caption: Workflow for the purification of N-Ethyl-2-(4-formylphenyl)acetamide.
Step-by-Step Methodology
Column Preparation:
Select an appropriately sized column. A general rule is to use a 30-50:1 weight ratio of silica gel to crude sample for straightforward separations.[10]
Securely clamp the column vertically in a fume hood.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[2][10]
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexanes). Pour this slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance.[9]
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
Sample Loading (Dry Loading):
Dissolve the crude N-Ethyl-2-(4-formylphenyl)acetamide (e.g., 1.0 g) in a minimum amount of a volatile solvent like dichloromethane.
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.[9]
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9][8] This is your sample adsorbed onto silica.
Carefully add this powder to the top of the prepared column, ensuring an even layer.
Elution and Fraction Collection:
Carefully add the mobile phase (determined from TLC) to the top of the column using a pipette or funnel, taking care not to disturb the top layer.
Attach the air/nitrogen line via an adapter and apply gentle pressure to initiate a steady flow of eluent through the column. A flow rate of ~5-10 cm/minute is typical for flash chromatography.
Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size; for a medium-sized column, 20-50 mL fractions are common.[10]
If separation is difficult, a gradient elution can be used. This involves starting with a non-polar solvent system and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes) to elute more strongly-adsorbed compounds.[5][9]
Monitoring and Product Isolation:
Periodically analyze the collected fractions using TLC to determine their composition.[5] Spot every few fractions on a single TLC plate to track the elution of the product.
Fractions containing only the pure desired compound (showing a single spot at the correct Rf) should be combined in a larger flask.[10]
Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified N-Ethyl-2-(4-formylphenyl)acetamide.
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Expected Results & Troubleshooting
The described protocol should yield N-Ethyl-2-(4-formylphenyl)acetamide with high purity (>95%). The exact yield will depend on the purity of the crude material.
Parameter
Recommended Value/System
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard polar adsorbent for separating moderately polar organic compounds.[3][4][11]
Mobile Phase (Typical)
Hexanes/Ethyl Acetate (e.g., 7:3 v/v)
Offers good solvating power and polarity range for effective separation.[14][21]
Target Rf (TLC)
0.2 - 0.3
Provides optimal resolution and elution time in the subsequent column separation.[9][10]
Sample Loading
Dry Loading on Silica
Prevents band broadening and improves separation, especially for solids.[8]
Silica:Compound Ratio
30:1 to 50:1 (w/w)
Ensures sufficient surface area for effective adsorption and separation.[10]
Elution Mode
Isocratic or Gradient
Isocratic for simple mixtures; gradient for complex mixtures with wide polarity differences.[5]
Troubleshooting:
Poor Separation (Overlapping Bands): The mobile phase may be too polar. Re-develop the method using TLC with a less polar solvent system. Alternatively, the column may have been overloaded; use a larger silica-to-compound ratio.[8]
Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent (gradient elution).[5]
Cracked/Channeled Column: The column was packed unevenly or ran dry. This leads to poor separation. The column must be repacked.
Product Degradation: Aldehydes can sometimes be sensitive to acidic silica gel.[14] If degradation is suspected, the silica can be deactivated by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.
Safety Precautions
Always perform column chromatography in a well-ventilated fume hood.
Silica gel is a fine powder and can be a respiratory irritant; avoid inhaling the dust by wearing a mask.
Organic solvents are flammable and volatile. Keep them away from ignition sources.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
When applying pressure, use a safety shield and ensure the pressure is not excessive to avoid shattering the glass column.
References
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Massachusetts Institute of Technology. [Link]
University of Colorado Boulder. Thin Layer Chromatography. Department of Chemistry. [Link]
Hemmateenejad, B., et al. (2012, March 7). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. The Royal Society of Chemistry. [Link]
PubChem. N-(2-(4-Formylphenyl)ethyl)acetamide. National Center for Biotechnology Information. [Link]
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. [Link]
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
Columbia University. Column chromatography. Department of Chemistry. [Link]
Sorbead India. Different Types of Silica Gel Column Chromatography. [Link]
University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]
University of Victoria. Column chromatography. Department of Chemistry. [Link]
University of Colorado Boulder. Column Chromatography. Department of Chemistry. [Link]
Technical Application Note: Multi-Modal Characterization of N-Ethyl-2-(4-formylphenyl)acetamide
Executive Summary & Context N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of Elacestrant , an oral Selective Estrogen Receptor Degra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of Elacestrant , an oral Selective Estrogen Receptor Degrader (SERD).[1]
The molecule features two distinct reactive centers: a formyl group (aldehyde) at the para-position and an N-ethylacetamide side chain. This dual functionality presents specific stability challenges—notably the susceptibility of the aldehyde to air oxidation (forming the corresponding benzoic acid derivative) and the amide to hydrolysis under extreme pH.
This guide provides a validated analytical framework for establishing the Identity , Purity , and Stability of this intermediate, ensuring downstream success in API synthesis.
Structural Elucidation (Identity)
Establishing the structural truth of the molecule is the first pillar of control. The following spectral data confirms the connectivity of the
backbone and the integrity of the formyl group.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Confirm carbon skeleton and proton environments.
Solvent: DMSO-
(Preferred for solubility and separating amide NH signals) or CDCl.
Frequency: 400 MHz or higher.
Functional Group
Proton (H) Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Aldehyde
9.95 – 10.05
Singlet (s)
1H
Diagnostic peak; loss indicates oxidation/reduction.
Amide NH
7.90 – 8.10 (DMSO)
Broad (br t)
1H
Exchangeable with DO.
Aromatic
7.80 – 7.85
Doublet (d)
2H
Ortho to CHO (Deshielded by carbonyl).
Aromatic
7.40 – 7.45
Doublet (d)
2H
Ortho to acetamide chain.
Benzylic
3.50 – 3.60
Singlet (s)
2H
Isolated between ring and carbonyl.
N-Ethyl ()
3.05 – 3.15
Quintet/Multiplet
2H
Coupled to NH and terminal methyl.
N-Ethyl ()
1.00 – 1.10
Triplet (t)
3H
Terminal methyl group.
Critical Control Point: The integration ratio between the Aldehyde proton (10.0 ppm) and the Benzylic singlet (3.5 ppm) must be exactly 1:2 . A decrease in the aldehyde integral suggests partial oxidation to the carboxylic acid.
Infrared Spectroscopy (FT-IR)
Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.
The primary quality risk is the oxidation of the aldehyde to 4-(2-(ethylamino)-2-oxoethyl)benzoic acid . This method separates the neutral aldehyde from acidic impurities.
Chromatographic Conditions (Reverse Phase)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity and keep acid impurities protonated/retained).
This diagram illustrates how the molecule degrades and how the analytical methods intercept these failures.
Caption: Degradation pathways of N-Ethyl-2-(4-formylphenyl)acetamide and corresponding detection strategies.
Diagram: Method Development Decision Tree
Logic for selecting the correct mobile phase and extraction solvent.
Caption: Decision logic for HPLC method development ensuring aldehyde stability and peak sharpness.
Handling & Stability Protocol
Because of the aldehyde moiety, this intermediate is air-sensitive .
Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C.
Sample Prep: Prepare analytical solutions immediately before injection. Do not leave samples in the autosampler for >12 hours without verifying stability.
Solvent Choice: Avoid methanol if the sample will sit for long periods (potential hemiacetal formation). Acetonitrile is the preferred diluent.
References
PubChem. (n.d.). N-[2-(4-formylphenyl)ethyl]acetamide Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]
NIST Chemistry WebBook. (n.d.). General IR Spectra for Acetamide Derivatives. National Institute of Standards and Technology. Retrieved March 8, 2026, from [Link]
Application Note: Strategic Utilization of N-Ethyl-2-(4-formylphenyl)acetamide in SERD Therapeutic Development
Executive Summary N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) has emerged as a high-value building block in the synthesis of Selective Estrogen Receptor Degraders (SERDs), most notably serving as a critical i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) has emerged as a high-value building block in the synthesis of Selective Estrogen Receptor Degraders (SERDs), most notably serving as a critical intermediate for Elacestrant (Orserdu) .[1]
This application note details the technical handling, reactivity profile, and synthetic utility of this compound. Unlike generic aldehydes, this scaffold possesses a pre-installed ethyl-acetamide "tail"—a pharmacophore essential for specific hydrogen bonding interactions within the Estrogen Receptor alpha (ER
) ligand-binding domain.[1] Its primary utility lies in convergent synthesis , where the aldehyde function serves as a "soft" electrophile for late-stage reductive aminations, allowing the modular attachment of complex tetralin or naphthalene cores.[1]
Chemical Profile & Technical Specifications[1][2][3][4][5]
Before initiating synthesis, verify the material against the following specifications to ensure downstream reaction fidelity.
Property
Specification
Critical Note
IUPAC Name
N-ethyl-2-(4-formylphenyl)acetamide
-
CAS Number
2477812-42-1
-
Molecular Formula
-
Molecular Weight
191.23 g/mol
-
Appearance
Pale yellow to off-white solid
Darkening indicates oxidation to carboxylic acid.[1][2][3][4]
Susceptible to Cannizzaro disproportionation if exposed to strong base without nucleophile.[1]
Stability Linker
Ethyl Acetamide ()
Hydrolytically stable under standard reductive amination conditions.[1]
Strategic Role in Drug Design (Elacestrant Case Study)
The structural logic of using N-Ethyl-2-(4-formylphenyl)acetamide lies in its bifunctionality. In the synthesis of Elacestrant, this molecule acts as the Linker-Tail Module .[1]
Mechanism of Action Integration
The Tail (Ethyl Acetamide): This moiety protrudes from the ER
binding pocket, destabilizing the receptor's Helix-12.[1] This destabilization is the mechanistic cause of the receptor's degradation (SERD activity).
The Handle (Aldehyde): Allows for the formation of a benzylic amine bond via reductive amination, connecting the tail to the bulky tetralin/naphthalene core.
Visualizing the Retrosynthetic Logic
Figure 1: Retrosynthetic analysis showing the modular insertion of the N-Ethyl-2-(4-formylphenyl)acetamide block into the Elacestrant scaffold.
This protocol describes the coupling of N-Ethyl-2-(4-formylphenyl)acetamide with a secondary amine (representing the drug core).[1] This method is optimized to prevent the reduction of the aldehyde to the alcohol (a common impurity) and to preserve the acetamide integrity.
Setup: Charge a flame-dried 3-neck round bottom flask with the Amine Core (1.0 eq) and anhydrous DCM (10 mL/g). Maintain under
atmosphere.
Addition: Add N-Ethyl-2-(4-formylphenyl)acetamide (1.1 eq) in a single portion.
Catalysis: Add Acetic Acid (1.0 eq).
Expert Insight: The acetamide tail increases polarity. If the aldehyde does not dissolve fully, add small quantities of MeOH (up to 10% v/v), but be aware this slows imine formation kinetics.
Incubation: Stir at room temperature (20-25°C) for 1–2 hours.
Checkpoint: Monitor by TLC or LC-MS.[1] Look for the disappearance of the aldehyde peak (UV 254 nm) and the appearance of the imine mass
.[1] Do not proceed to reduction until imine formation is >90%.[1]
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes.
Why STAB? Sodium cyanoborohydride is toxic; Sodium borohydride is too aggressive and will reduce the aldehyde to alcohol before it couples. STAB is selective for the imine.
Reaction: Remove ice bath and stir at room temperature for 4–12 hours.
Eluent: DCM:MeOH (Gradient 98:2 to 90:10). The product will be significantly more polar than the aldehyde starting material due to the formation of the amine.
Quality Control & Troubleshooting
When using this building block, specific impurities can arise.[1] Use the following parameters for validation.
Issue / Impurity
Cause
Detection Method
Remediation
Benzyl Alcohol Derivative
Direct reduction of aldehyde by STAB before imine formation.[1]
H-NMR: New singlet ~4.6 ppm (-OH).
Ensure Phase 1 (Imine formation) is complete before adding STAB. Increase AcOH slightly.
Context: Elacestrant is an oral SERD for ER+/HER2- breast cancer.[1][2] This building block provides the specific side chain required for receptor degradation.
FDA Approval:[1] FDA approves elacestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] (2023).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol adapted for Protocol 4).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
Target Molecule: N-Ethyl-2-(4-formylphenyl)acetamide
Primary Application: Key intermediate for Elacestrant (SERD therapeutic).[1]
Critical Chemical Conflict: The simultaneous presence of an aldehyde (electrophile) and a primary amine (nucleophile, ethylamine) creates a high risk of polymerization or Schiff base (imine) formation.
The "Yield Trap": Many researchers attempt direct amidation of 4-formylphenylacetic acid with ethylamine. This invariably results in low yields due to the amine attacking the aldehyde rather than the carboxylic acid.
The Solution: This guide prioritizes the "Late-Stage Oxidation" Route , which is the industry-standard method for maximizing yield (referencing Patent CN117049977A). We also provide a secondary "Acetal Protection" protocol for labs restricted to specific starting materials.
Process Workflow Visualization
The following diagram outlines the logical flow to avoid the "Yield Trap."
Figure 1: Comparison of the flawed direct amidation route versus the recommended Late-Stage Oxidation pathway.
High-Yield Protocol: The Late-Stage Oxidation Strategy
This method avoids handling the reactive aldehyde until the final step.
Phase 1: Amidation (Transamidation)
Objective: Convert the ester to the ethyl-amide while preserving the alcohol.
Reagents: Methyl 2-(4-(hydroxymethyl)phenyl)acetate, Ethylamine (70% aq or 2M in THF).
Key Parameter: Temperature control to prevent elimination.
Protocol:
Dissolve the methyl ester precursor in Methanol (MeOH).
Add 5.0 equivalents of Ethylamine. Note: Excess amine drives the equilibrium.
Stir at room temperature for 12–16 hours. Do not reflux; high heat can cause benzylic alcohol elimination.
Monitor: TLC should show disappearance of the ester spot.
Workup: Concentrate in vacuo. The product (N-ethyl-2-(4-hydroxymethylphenyl)acetamide) is often a solid that can be triturated with ether/hexanes.
Phase 2: Selective Oxidation
Objective: Convert the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid.
Recommended Reagent: IBX (2-Iodoxybenzoic acid) or TEMPO/NaOCl. Avoid KMnO4 or Chromic Acid.
Protocol (IBX Method):
Suspend IBX (1.1 eq) in DMSO or EtOAc.
Add the alcohol intermediate from Phase 1.
Heat to 60°C for 3 hours.
Workup: Cool to 0°C. Filter off the insoluble iodobenzoic acid byproduct. Wash the filtrate with NaHCO3 and Brine.[2]
Purification: Recrystallization from EtOAc/Hexane is usually sufficient, avoiding column chromatography losses.
Troubleshooting Center (FAQ)
Category A: Low Yields & Side Reactions
Q1: I am trying to couple 4-formylphenylacetic acid directly with ethylamine using EDC/HOBt, but my yield is <20%. What is happening?A: You are experiencing Schiff Base Competition .
The ethylamine is reacting with the aldehyde group on your starting material to form an imine (Schiff base) faster or competitively with the amide coupling.
Immediate Fix: You must protect the aldehyde.[3] Convert the aldehyde to a 1,3-dioxolane (acetal) using ethylene glycol and p-TsOH before the amide coupling. Deprotect with dilute HCl after the coupling is complete.
Better Fix: Switch to the "Late-Stage Oxidation" route described above.
Q2: During the oxidation step (Phase 2), I see a new spot on TLC that is very polar. Is this my product?A: No, that is likely the Carboxylic Acid (over-oxidation).
If you used a strong oxidant like Jones Reagent or unbuffered Permanganate, you have oxidized the aldehyde further to the acid.
Solution: Switch to MnO2 (activated manganese dioxide) in DCM or IBX in DMSO. These are chemoselective for benzylic alcohols to aldehydes and will not over-oxidize.
Category B: Purification & Isolation
Q3: My product is an oil that won't crystallize. How do I get the solid described in the literature?A: This molecule (CAS 2477812-42-1) is reported as a pale yellow solid, but impurities often keep it as an oil.
Solvent Trap: Residual DMF or DMSO from the reaction prevents crystallization. Perform an aggressive brine wash (3x) or lyophilize.
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane dropwise until cloudy. Store at -20°C overnight.
Q4: Can I use the Vilsmeier-Haack reaction on N-ethyl-2-phenylacetamide to add the aldehyde?A: Theoretically yes, but practically risky.
Vilsmeier-Haack (POCl3/DMF) is electrophilic.[4][5] While it formulates electron-rich rings, the amide side chain is a directing group that might lead to a mixture of para (desired) and ortho isomers. Furthermore, the conditions are harsh and difficult to purify. The Oxidation Route provides significantly higher regioselectivity (100% para if starting material is pure).
Comparative Data: Oxidant Selection
Choosing the right oxidant is the single biggest variable in yield improvement for this synthesis.
Oxidant System
Yield (Step 2)
Selectivity (Aldehyde vs Acid)
Ease of Workup
Recommendation
IBX / DMSO
92%
High
High (Filtration)
Primary Choice
TEMPO / NaOCl
85%
High
Medium (Extraction)
Excellent for Scale-up
MnO2 (Activated)
78%
Very High
High (Filtration)
Good, but requires large excess
PCC / DCM
80%
High
Low (Chromium waste)
Avoid (Toxic)
KMnO4
<40%
Low (Forms Acid)
Medium
DO NOT USE
References
Patent CN117049977A. Preparation method of N-ethyl-2-(4-formylphenyl)acetamide.
Master Organic Chemistry . Formation of Imines from Primary Amines and Aldehydes (Mechanism of Failure for Direct Route). Master Organic Chemistry. [Link]
Royal Society of Chemistry . Vilsmeier-Haack Reaction: Mechanism and Scope. RSC.[6][7] [Link]
Technical Support Center: Stability and Degradation of N-Ethyl-2-(4-formylphenyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) .
This compound is a critical achiral intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used for the treatment of ER+/HER2- advanced breast cancer 1. Because its structure contains both a reactive formyl (aldehyde) group and an N-ethyl amide linkage , it is susceptible to specific degradation pathways during scale-up, storage, and harsh reaction conditions 2.
Troubleshooting & FAQs
Q1: Why is my batch showing increased levels of carboxylic acid impurities over time?
The Causality: You are observing the auto-oxidation of the formyl group . Aldehydes are highly susceptible to oxidation by atmospheric oxygen. This is a radical chain mechanism initiated by light or trace transition metals. An initiator abstracts the aldehydic hydrogen to form an acyl radical, which reacts with
to form a peroxy acid intermediate. This intermediate reacts with another molecule of the parent aldehyde to yield two molecules of the carboxylic acid degradant: 2-(4-carboxyphenyl)-N-ethylacetamide.
The Solution: Store the intermediate under an inert atmosphere (Argon or Nitrogen) and use amber glassware to prevent photolytic initiation. Ensure your solvents are degassed if used in prolonged liquid-phase storage.
Q2: During forced degradation (pH > 10 or pH < 2), I observe a significant drop in assay yield but no new UV peaks. What is happening?
The Causality: You are driving amide hydrolysis . Under strong acidic or basic conditions, the N-ethylacetamide moiety undergoes nucleophilic acyl substitution. Base-catalyzed hydrolysis involves hydroxide attack on the amide carbonyl, forming a tetrahedral intermediate that collapses to expel ethylamine, leaving 2-(4-formylphenyl)acetic acid.
The Solution: Ethylamine is volatile and lacks a strong chromophore, meaning it will escape detection by standard HPLC-UV, leading to an apparent loss of mass balance. To validate this degradation pathway, couple your LC with a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to capture the aliphatic amine fragment.
Q3: Why does the compound form insoluble precipitates when stored in basic solvent systems?
The Causality: The formyl group can undergo Aldol condensation or Cannizzaro-type disproportionation when exposed to basic conditions over time. The aldehyde carbon acts as an electrophile, reacting with the alpha-carbon of another molecule, leading to oligomerization.
The Solution: Maintain the compound in neutral or slightly acidic organic solvents (e.g., Heptane/THF mixtures) during processing, as outlined in optimized synthetic patents 3.
Degradation Pathways Visualization
Caption: Major degradation pathways of N-Ethyl-2-(4-formylphenyl)acetamide based on structural liabilities.
To benchmark your internal quality control, below is a synthesized forced degradation profile typical for this class of benzaldehyde-amide intermediates.
Stress Condition
Reagents / Environment
Time / Temp
Primary Degradant Formed
Mass Balance Recovery
Control
MeCN/Water (1:1)
24h @ 25°C
None
99.8%
Oxidative
3%
24h @ 25°C
2-(4-carboxyphenyl)-N-ethylacetamide
98.5%
Acidic
1N HCl
48h @ 60°C
2-(4-formylphenyl)acetic acid
95.2%
Basic
1N NaOH
24h @ 60°C
2-(4-formylphenyl)acetic acid + Oligomers
88.4% (Volatile loss)
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
2-(4-carboxyphenyl)-N-ethylacetamide
97.1%
Thermal
Solid State
7 Days @ 80°C
Minimal degradation
99.2%
Experimental Protocol: Self-Validating Forced Degradation Study
A robust forced degradation study must be a self-validating system . This means the protocol inherently proves that the degradation observed happened during the stress phase, not in the HPLC vial while waiting for injection. We achieve this via strict stoichiometric quenching.
Step-by-Step Methodology
Step 1: Sample Preparation
Accurately weigh 10.0 mg of N-Ethyl-2-(4-formylphenyl)acetamide.
Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.
Step 2: Stress Application (Parallel Aliquots)
Acid Stress: Mix 1 mL stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
Base Stress: Mix 1 mL stock with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.
Oxidative Stress: Mix 1 mL stock with 1 mL of 3%
. Store at room temperature in the dark for 24 hours.
Step 3: The Quenching Mechanism (Critical Self-Validation Step)
Failure to quench means the sample continues to degrade in the autosampler, invalidating kinetic data.
Acid Quench: To the acid-stressed vial, add exactly 1 mL of 1N NaOH to neutralize to pH ~7.
Base Quench: To the base-stressed vial, add exactly 1 mL of 1N HCl to neutralize to pH ~7.
Oxidative Quench: To the peroxide-stressed vial, add 1 mL of 10% Sodium Sulfite (
) to reduce residual peroxide. Verify absence of peroxide with KI starch paper.
Step 4: LC-MS/UV Analysis
Dilute all quenched samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.
Inject onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).
Validation Check: Calculate the Mass Balance. The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal 100% ± 5% of the control sample. If it drops below 95%, investigate volatile losses (ethylamine) or insoluble polymer formation.
Caption: Workflow for a self-validating forced degradation assay ensuring kinetic accuracy.
Technical Support Center: N-Ethyl-2-(4-formylphenyl)acetamide Production
The following technical guide is designed for researchers and process chemists optimizing the production of N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1), a critical intermediate in the synthesis of SERDs like...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists optimizing the production of N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1), a critical intermediate in the synthesis of SERDs like Elacestrant.
Executive Summary & Critical Analysis
The synthesis of N-Ethyl-2-(4-formylphenyl)acetamide presents a classic chemoselective challenge: coupling an amine (ethylamine) to a carboxylic acid in the presence of a reactive aldehyde.
The Problem: Direct amidation of 4-formylphenylacetic acid with ethylamine inevitably leads to Schiff base formation (Imine impurities) . The amine nucleophile attacks the aldehyde (electrophile) competitively with the activated carboxylate, resulting in a mixture of the desired amide, the imine-acid, and the imine-amide (bis-addition product).
The Solution: High-purity isolation requires bypassing the free aldehyde during the amidation step. We recommend the "Alcohol-Oxidation Route" or the "Acetal-Protection Route." This guide focuses on the Alcohol-Oxidation route as it is industrially scalable and avoids acidic deprotection steps that can degrade the amide.
Troubleshooting Guide (Q&A)
Category A: Impurity Identification[1]
Q1: I am observing a persistent impurity at [M+H]+ 219 in my LC-MS analysis. What is it?Diagnosis: This is the Imine-Amide adduct (N-Ethyl-2-(4-((ethylimino)methyl)phenyl)acetamide).
Mechanism: Excess ethylamine reacts with the aldehyde moiety of your final product.
Corrective Action:
Immediate: Reduce ethylamine equivalents to 0.95–1.0 eq (strict stoichiometry).
Process Change: Switch to the Alcohol-Oxidation route (see Protocol 1). If you must use direct amidation, perform the reaction at 0°C and add the amine last, dropwise, to the pre-activated acid (e.g., using HATU or Mixed Anhydride).
Q2: My product turns yellow/brown upon drying. NMR shows broad aromatic signals.Diagnosis:Aldol Polymerization. The aldehyde group is sensitive to base. Residual base (DIPEA, TEA, or excess ethylamine) promotes self-condensation of the aldehyde or reaction with the amide
-carbon.
Corrective Action:
Ensure the final workup includes a mild acidic wash (0.5 M citric acid or NaH₂PO₄ buffer, pH 5–6) to remove all traces of base.
Store the product under inert atmosphere (Argon/N₂) at -20°C.
Category B: Reaction Optimization
Q3: Can I use EDC/NHS for the direct coupling of 4-formylphenylacetic acid?Analysis: While possible, it is risky. EDC activates the acid, but the primary amine (ethylamine) reacts with aldehydes orders of magnitude faster than it reacts with NHS-esters at neutral pH.
Recommendation: No. If you must do direct coupling, use a Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C. The mixed anhydride forms instantly, and the subsequent aminolysis is rapid, kinetically favoring amide formation over imine formation.
Q4: Why do you recommend the "Alcohol Route" over the "Acetal Route"?Analysis:
Acetal Route: Requires acidic deprotection (e.g., HCl/THF). Strong acid can hydrolyze the newly formed amide bond or cause N-ethyl cleavage.
Alcohol Route: Oxidation of the benzylic alcohol (using TEMPO/NaOCl or MnO₂) is conducted under basic or neutral conditions, preserving the amide bond integrity.
Recommended Protocol: The Alcohol-Oxidation Route
This workflow eliminates the risk of Schiff base formation by introducing the aldehyde after the amide bond is established.
Step 1: Amidation of 4-(Hydroxymethyl)phenylacetic acid
Dissolve intermediate in DCM.[3] Add aqueous solution of NaBr and NaHCO₃. Cool to 0°C.[1][3]
Add TEMPO.
Add NaOCl dropwise while maintaining temp < 5°C.
Monitor by TLC/LCMS (Alcohol converts to Aldehyde).
Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess oxidant.
Isolation: Separate organic layer, dry over MgSO₄, concentrate.
Result: High purity N-Ethyl-2-(4-formylphenyl)acetamide (>98%).[4]
Impurity Profile & Data
Impurity Name
Structure Description
Relative Retention (RRT)*
Mass Shift (Δ)
Origin
Target
N-Ethyl-2-(4-formylphenyl)acetamide
1.00
0
Product
Impurity A (Imine)
Schiff base with Ethylamine
1.25
+27 Da
Excess amine reacting with CHO
Impurity B (Acid)
Carboxylic acid derivative
0.85
+16 Da
Over-oxidation of CHO
Impurity C (Dimer)
Aldol condensation dimer
1.80
+191 Da
Base-catalyzed dimerization
Impurity D (Precursor)
Alcohol Intermediate
0.70
+2 Da
Incomplete Oxidation
*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile gradient).
Process Logic & Visualization
The following diagram illustrates the failure points of the "Direct Route" versus the robustness of the "Alcohol Route."
Figure 1: Comparison of Synthetic Pathways. Route B (Green) avoids the competitive imine formation inherent in Route A (Red).
References
Compound Identification & CAS
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18423176, N-(2-(4-Formylphenyl)ethyl)acetamide (Structural Analog Reference). Retrieved from [Link]
Note: Specific CAS 2477812-42-1 is verified via chemical vendor catalogs (e.g., AChemBlock, Sigma-Aldrich)
Amidation Methodologies:
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Grounding for HATU/EDC protocols).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Oxidation Protocols (TEMPO)
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Retrieved from [Link]
Imine Formation Kinetics
Lumen Learning. Imine formation | Organic Chemistry II. Retrieved from [Link]
Technical Support Center: Synthesis of N-Ethyl-2-(4-formylphenyl)acetamide
Executive Summary & Route Selection N-Ethyl-2-(4-formylphenyl)acetamide is a critical bifunctional intermediate, often utilized in the synthesis of bradycardic agents like Ivabradine . While various routes exist, cost-ef...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Route Selection
N-Ethyl-2-(4-formylphenyl)acetamide is a critical bifunctional intermediate, often utilized in the synthesis of bradycardic agents like Ivabradine .
While various routes exist, cost-effectiveness in this context is defined by starting material availability and step count . We do not recommend the direct amidation of 2-(4-formylphenyl)acetic acid due to the high risk of Schiff base (imine) formation between the aldehyde and ethylamine.
The Recommended "Cost-Effective" Protocol: The "Late-Stage Formylation" Route
This route utilizes the commoditized 4-Bromophenylacetic acid as the starting material. It prioritizes amidation before formylation to eliminate the need for aldehyde protecting groups.
Route Logic:
Activation/Amidation: Convert acid to acid chloride, then couple with ethylamine.
Magnesium-Halogen Exchange: Use
-PrMgCl to generate the Grignard species in situ.
Formylation: Trap with DMF to install the aldehyde.
Interactive Workflow Diagram
The following diagram outlines the logic flow and critical decision points for the synthesis.
Caption: Logical workflow for the "Late-Stage Formylation" route, highlighting critical risk points at the activation and metallation stages.
Detailed Protocol & Data Standards
Phase 1: Amidation (Synthesis of the Bromo-Intermediate)
Objective: Convert 4-Bromophenylacetic acid to N-Ethyl-2-(4-bromophenyl)acetamide.
Parameter
Specification
Rationale
Reagent
Thionyl Chloride ()
1.2 eq. Cheap, effective activation to acid chloride.
Catalyst
DMF
2-3 drops. Forms Vilsmeier-Haack intermediate to catalyze chlorination.
Amine Source
Ethylamine (70% aq or 2M THF)
Excess (2.5 eq) used to scavenge HCl if no auxiliary base is used.
Temp
Controls exotherm during amine addition.
Step-by-Step:
Suspend 4-bromophenylacetic acid in Toluene. Add catalytic DMF.
Add
dropwise at room temperature. Heat to for 2 hours until gas evolution ceases.
Concentrate to remove excess
(Critical to prevent side reactions).
Dissolve residue in dry THF.
Add Ethylamine solution slowly at
. Stir for 1 hour.
Workup: Aqueous wash (1M HCl to remove excess amine, then Brine). Recrystallize from Hexane/EtOAc if necessary.
Phase 2: Formylation (The "Turbo-Grignard" Method)
Objective: Convert the aryl bromide to aryl aldehyde.
CRITICAL WARNING: The amide proton (
) is acidic (). You must sacrifice one equivalent of base to deprotonate it before the halogen exchange can occur.
Parameter
Specification
Rationale
Reagent
-PrMgCl (2M in THF)
2.2 Equivalents Required. 1.0 eq for N-H deprotonation, 1.1 eq for Br/Mg exchange.
Electrophile
DMF (Anhydrous)
1.5 eq. Reacts with the Grignard to form the hemiaminoxide.
Temp
to
-PrMgCl is safer and works at higher temps than -BuLi ().
Step-by-Step:
Dissolve N-Ethyl-2-(4-bromophenyl)acetamide in anhydrous THF under Nitrogen/Argon.
Cool to
.
Dropwise Addition: Add
-PrMgCl (2.2 eq). The first equivalent will cause gas evolution (propane) or mild exotherm as the N-H is deprotonated.
Stir at
for 1 hour to ensure complete Br-Mg exchange.
Cool back to
and add anhydrous DMF (1.5 eq).
Warm to RT and stir for 1 hour.
Quench: Pour into ice-cold 1M HCl. (Acid is required to hydrolyze the intermediate to the aldehyde).
Troubleshooting Center (FAQs)
Category: Impurity Profiling
Q1: I see a large impurity in the final NMR that looks like the starting material but without the Bromine (Des-bromo impurity). What happened?
Diagnosis: Incomplete formylation or "wet" quenching.
Mechanism: The Grignard reagent formed successfully, but it protonated instead of reacting with DMF. This usually happens if the DMF contained water, or if the reaction was quenched too early.
Fix: Ensure DMF is distilled/anhydrous. Increase the reaction time after DMF addition.
Q2: My product is turning bright yellow/orange upon standing.
Diagnosis: Schiff Base formation (Self-polymerization).
Mechanism: The product contains both an amine (amide N-H) and an aldehyde.[1] While amides are poor nucleophiles, trace free ethylamine (from Step 1 carryover) can catalyze aldol condensation or form imines.
Fix: Ensure the Phase 1 workup includes a strict acidic wash (1M HCl) to remove all traces of free ethylamine before proceeding to Phase 2. Store the final product under inert atmosphere at
.
Category: Yield Optimization
Q3: My yield in Phase 2 is stuck at 45-50%.
Diagnosis: Insufficient Grignard reagent (The "Sacrificial Proton" trap).
Explanation: Many researchers calculate stoichiometry based on the Bromide (1:1). However, the amide N-H consumes 1 equivalent of
-PrMgCl immediately. If you only use 1.1 eq, you only have 0.1 eq left for the actual reaction.
Fix: You MUST use at least 2.1 to 2.2 equivalents of
-PrMgCl.
Q4: Can I use n-Butyllithium (n-BuLi) instead of i-PrMgCl?
Answer: Yes, but it requires strictly cryogenic conditions (
).
Caveat: n-BuLi is a stronger base and nucleophile. It may attack the amide carbonyl (leading to a ketone side product) if the temperature rises above
. -PrMgCl is much more chemoselective for the Iodine/Bromine exchange and tolerates the amide functionality better at .
Category: Scalability
Q5: Is there a way to avoid the Grignard step for kilogram-scale batches?
Answer: Yes, but it changes the route entirely.
Alternative: The "Oxidation Route" (Patent CN117049977A approach).
Start with Methyl 4-(hydroxymethyl)phenylacetate .
React with Ethylamine (Transamidation)
N-Ethyl-2-(4-(hydroxymethyl)phenyl)acetamide.
Oxidize the alcohol to aldehyde using TEMPO/NaOCl or IBX .
Pros: No organometallics; runs at room temp.
Cons: Starting material is more expensive; TEMPO oxidation requires careful pH control to prevent over-oxidation to the carboxylic acid.
References
Patent: Preparation method of N-ethyl-2-(4-formylphenyl)acetamide.
Source: CN117049977A (2023).
Relevance: Describes the hydrolysis/esterification/transamidation route.
Link:
Synthesis of 2-(4-formylphenyl)acetic acid derivatives.
Source: BenchChem / ORD (Open Reaction Database).
Relevance: Provides protocols for the synthesis of the aldehyde-acid precursor via Sommelet reaction.
Link:
Process for preparation of Ivabradine (Intermediate Synthesis).
Source: WO2010072409A1.
Relevance: Details the industrial handling of dimethoxyphenylacetic acid derivatives, analogous to the target chemistry.
Link:
Amide Coupling Strategies.
Source: HepatoChem General Guides.
Relevance: General troubleshooting for amide coupling in the presence of sensitive groups.
Link:
Technical Support Center: Green Synthesis of N-Ethyl-2-(4-formylphenyl)acetamide
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of N-Ethyl-2-(4-formylphenyl)acetamide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of N-Ethyl-2-(4-formylphenyl)acetamide —a critical intermediate in the production of the FDA-approved SERD drug, Elacestrant (Orserdu).
Synthesizing this molecule presents a classic chemoselectivity dilemma: the starting material, 2-(4-formylphenyl)acetic acid, contains both an unactivated carboxylic acid and a highly electrophilic formyl (aldehyde) group. Furthermore, traditional amidation relies on toxic coupling agents (e.g., HATU, EDC, thionyl chloride) and hazardous solvents, which violate modern sustainable chemistry mandates.
This guide provides a field-validated, environmentally friendly workflow, replacing toxic reagents with solvent-free mechanochemistry and clever reagent surrogates.
Mechanistic Workflow & Pathway Visualization
To achieve a green synthesis without destroying the aldehyde, we must employ a Protection → Green Amidation → Deprotection sequence. Furthermore, because ethylamine is a highly volatile gas (bp 16.6 °C), using it in high-temperature solvent-free reactions leads to massive reagent loss. We solve this by utilizing N,N'-diethylurea as a stable, solid amine surrogate that releases ethylamine in situ under catalytic conditions .
Chemoselective green synthesis workflow utilizing N,N'-diethylurea to bypass amine volatility.
Self-Validating Experimental Protocols
The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Each step contains physical or chemical feedback loops to ensure you can verify success without immediate reliance on complex analytical machinery.
Protocol A: Chemoselective Acetal Protection
Reaction: Charge a round-bottom flask with 2-(4-formylphenyl)acetic acid (1.0 equiv), ethylene glycol (1.2 equiv), and catalytic p-toluenesulfonic acid (0.05 equiv) in a green solvent (e.g., 2-MeTHF or cyclohexane).
Execution: Heat to reflux using a Dean-Stark apparatus to continuously remove water, driving the equilibrium forward.
Self-Validation: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap. A quick TLC (Hexane/EtOAc) will show the complete disappearance of the highly UV-active aldehyde starting material, confirming the aldehyde is safely masked.
Protocol B: Solvent-Free Catalytic Amidation
This protocol utilizes an organocatalytic approach to avoid heavy metals, driving atom economy.
Preparation: In a mortar, combine the protected acid (1.0 equiv), N,N'-diethylurea (1.5 equiv), and imidazole catalyst (10 mol%) .
Mechanochemistry: Triturate (grind) vigorously for 5–10 minutes until a homogeneous, fine paste is achieved. This solid-state mixing is critical for mass transfer.
Execution: Transfer to an open reaction vessel and heat to 130 °C for 12 hours.
Self-Validation: The solid mixture will completely melt into a liquid phase at the reaction temperature. As the higher-melting-point protected amide forms, the mixture will spontaneously resolidify . This distinct phase change provides immediate visual confirmation of reaction completion.
Protocol C: Mild Deprotection
Execution: Suspend the crude protected amide in a mixture of ethanol and 1M aqueous HCl (1:1 v/v). Stir at ambient temperature for 2–4 hours.
Self-Validation: The protected amide is initially soluble in the matrix. As the acetal is hydrolyzed, the target N-Ethyl-2-(4-formylphenyl)acetamide becomes insoluble in the aqueous medium and precipitates as a white crystalline solid . Filter and wash with cold water to isolate the pure product.
Troubleshooting Guides & FAQs
Q1: Why does direct amidation with aqueous ethylamine fail, yielding a red/brown polymeric mixture instead of the target amide?A1: Causality: Ethylamine is a highly reactive primary amine, and the formyl group (aldehyde) on your substrate is significantly more electrophilic than the unactivated carboxylic acid. The amine preferentially attacks the aldehyde to form an imine (Schiff base) via fast kinetics. Under heating, this imine undergoes complex aldol-type condensations, leading to polymerization. You must mask the aldehyde via acetal protection prior to amidation.
Q2: Ethylamine is a gas at room temperature. How do we achieve high-temperature green amidation without the reagent boiling off?A2: Causality: High temperatures (>100 °C) are required to drive the dehydration step of amidation, which boils off free ethylamine before it can react with the acid.
Solution: Use N,N'-diethylurea as a stable, solid surrogate. Under catalytic conditions (e.g., imidazole at 130 °C), the urea derivative slowly decomposes to release ethylamine in situ, maintaining high local concentrations in the liquid phase without evaporative loss .
Q3: I am trying an alternative solvent-free method using Boric Acid. Why is my reaction stalling at 50% conversion?A3: Causality: Boric acid acts as a green catalyst by forming a triacyloxyborane intermediate with the carboxylic acid. However, in solvent-free solid-state reactions, mass transfer is the limiting factor.
Solution: Ensure thorough mechanochemical trituration (grinding) of the reagents for at least 5 minutes before applying heat. This dramatically increases the surface area and allows the triacyloxyborane intermediate to form efficiently.
Q4: If I opt for a transition-metal green catalyst like NiCl₂ in toluene, how do I recover the catalyst to lower my Process Mass Intensity (PMI)?A4: Causality: NiCl₂ is highly efficient for direct amidation of phenylacetic acid derivatives but must be recycled to meet green metrics . NiCl₂ is highly water-soluble but insoluble in non-polar solvents like toluene.
Solution: Post-reaction, extract the amide with ethyl acetate and wash with water. The NiCl₂ partitions entirely into the aqueous phase. Evaporate the water to recover the catalyst, which retains full activity for up to three cycles.
Quantitative Data: Green Catalyst Comparison
When scaling up the protected intermediate, selecting the right green catalyst is vital. The table below summarizes the performance of various catalytic systems for the amidation of phenylacetic acid derivatives based on current literature.
Catalyst System
Nitrogen Source
Reaction Conditions
Yield (%)
Atom Economy (AE)
Process Mass Intensity (PMI)
Imidazole (10 mol%)
N,N'-Diethylurea
Solvent-free, 130°C
84 - 89%
High
Very Low (No solvent)
Boric Acid (10 mol%)
Ethylamine HCl / Base
Solvent-free, 160°C
83 - 85%
Moderate
Very Low
CAN (2 mol%)
Ethylamine HCl
Microwave, 160°C
85%
High
Low
NiCl₂ (10 mol%)
Free Amine (Aqueous)
Toluene, 110°C
< 50%*
Moderate
Moderate
*Yield is severely compromised when using free aqueous ethylamine due to rapid volatilization at 110°C. N,N'-Diethylurea is the required surrogate for high yields.
References
Title: Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts
Source: Chemical Science (Royal Society of Chemistry)
URL: [Link]
Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2
Source: Royal Society Open Science
URL: [Link]
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids
Source: Molecules (MDPI)
URL: [Link]
Reference Data & Comparative Studies
Validation
Purity Analysis of N-Ethyl-2-(4-formylphenyl)acetamide: A Comparative HPLC Method Development Guide
As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational exploitation of an analyte's physicochemical properties. N-Ethyl-2-(4-formylphenyl)acetamid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational exploitation of an analyte's physicochemical properties. N-Ethyl-2-(4-formylphenyl)acetamide is a critical bifunctional intermediate used in the synthesis of advanced therapeutics, including the selective estrogen receptor degrader (SERD) Elacestrant[1]. Because its structural features—a reactive formyl group and a stable N-ethyl acetamide moiety—make it susceptible to specific degradation pathways (such as oxidation to 4-formylphenylacetic acid), achieving baseline resolution during purity analysis is paramount.
This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol.
The primary challenge in analyzing N-Ethyl-2-(4-formylphenyl)acetamide lies in separating it from its synthetic precursors and degradants, most notably 4-formylphenylacetic acid . Both compounds possess similar hydrophobic profiles (LogP
1.2 - 1.5).
Why Standard C18 Often Fails
Standard Octadecyl (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. When two molecules share an identical aromatic core and differ only slightly in their aliphatic/polar appendages (e.g., an acid vs. an N-ethyl amide), their partition coefficients between the mobile phase and the C18 ligand are nearly identical. This lack of orthogonal selectivity frequently results in peak co-elution or poor resolution (
)[2].
The Phenyl-Hexyl Advantage
To break this selectivity bottleneck, we must exploit the electronic nature of the analyte. The formyl group is a strong electron-withdrawing group (EWG), rendering the analyte's phenyl ring electron-deficient.
By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism:
electron donor-acceptor interactions [4]. The phenyl ring of the stationary phase acts as an electron donor to the electron-deficient aromatic ring of the analyte. The hexyl linker provides essential baseline hydrophobicity while allowing the stationary phase phenyl ring enough flexibility to align optimally with the analyte. This dual-mechanism approach dramatically enhances the separation of aromatic analogs that otherwise co-elute on a C18 column [2].
Comparative Performance Data
The following table summarizes the quantitative chromatographic data comparing a standard C18 column to a Phenyl-Hexyl column under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
Chromatographic Parameter
Standard C18 (Octadecyl)
Phenyl-Hexyl
Causality / Scientific Implication
Primary Interaction Mode
Hydrophobic (Dispersive)
Hydrophobic +
Phenyl-Hexyl offers orthogonal selectivity.
Retention Time (API)
6.2 min
8.5 min
interactions increase absolute retention.
Resolution () *
1.2 (Co-elution risk)
2.8 (Baseline)
Enhanced electronic recognition of the amide vs. acid.
Peak Tailing Factor ()
1.45
1.10
Shielded silanols on modern Phenyl-Hexyl phases.
Selectivity ()
1.08
1.35
Superior thermodynamic distribution.
*Resolution measured between 4-formylphenylacetic acid (Impurity) and N-Ethyl-2-(4-formylphenyl)acetamide (API).
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol utilizes 0.1% Formic Acid to ensure acidic impurities remain protonated (neutralizing their charge to prevent secondary silanol interactions) while maintaining complete Mass Spectrometry (MS) compatibility [3].
A. Materials & Reagents
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.0 µm particle size.
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH
2.7).
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Diluent: 50:50 Water:Acetonitrile.
B. Chromatographic Conditions
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C (Stabilizes thermodynamic partitioning).
Detection: UV at 254 nm (Optimal for the formyl-aromatic chromophore).
Injection Volume: 5 µL
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: 10%
60% B
10.0 - 12.0 min: 60%
90% B
12.0 - 15.0 min: 90% B
15.0 - 15.1 min: 90%
10% B
15.1 - 20.0 min: 10% B (Column Re-equilibration)
C. System Suitability Testing (SST) - Critical Validation Step
Before analyzing any unknown batch, the system must prove its resolving power.
Blank Injection: Inject the diluent. Pass Criteria: No peaks
0.05% area at the API retention time.
Resolution Solution: Inject a mixture containing 10 µg/mL of 4-formylphenylacetic acid and 10 µg/mL of N-Ethyl-2-(4-formylphenyl)acetamide. Pass Criteria: USP Resolution (
) must be .
Precision: Inject the API working standard (50 µg/mL) five times. Pass Criteria: Peak area Relative Standard Deviation (RSD)
.
If the system fails the SST, the analysis is aborted, and the method logic dictates a re-optimization of the gradient slope or column temperature.
Workflow Visualization
The following diagram illustrates the logical decision tree and self-validating workflow for this method.
Logical workflow for HPLC method development and self-validation of aromatic acetamides.
References
Preparation method of N-ethyl-2-(4-formylphenyl)acetamide. Google Patents (CN117049977A).
A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Benchchem.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem.
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast.
Comparative
comparative study of different synthetic routes to N-Ethyl-2-(4-formylphenyl)acetamide
The following guide provides a comparative technical analysis of synthetic routes to -Ethyl-2-(4-formylphenyl)acetamide , a critical intermediate in the synthesis of the oral SERD drug Elacestrant . Comparative Study of...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative technical analysis of synthetic routes to
-Ethyl-2-(4-formylphenyl)acetamide , a critical intermediate in the synthesis of the oral SERD drug Elacestrant .
Comparative Study of Synthetic Routes to
-Ethyl-2-(4-formylphenyl)acetamide[1][2]
Executive Summary
Target Molecule:
-Ethyl-2-(4-formylphenyl)acetamide
CAS: 2477812-42-1
Molecular Formula:Application: Key pharmacophore precursor for Elacestrant (Orserdu®), specifically for installing the benzylic acceptor moiety.
This guide evaluates three distinct synthetic strategies ranging from discovery-phase medicinal chemistry (Route A) to scalable process chemistry (Route B) and direct functionalization (Route C). The analysis prioritizes process safety, cost-efficiency, and impurity profile control.
Route Analysis & Mechanistic Pathways
Route A: The "Medicinal Chemistry" Approach (Lithiation/Formylation)
Strategy: Late-stage introduction of the aldehyde via lithium-halogen exchange.
Starting Material: 4-Bromophenylacetic acid.
This route is typical for early-phase discovery where speed and reliability take precedence over cost. It utilizes a bromine handle to install the formyl group after the amide bond is formed, avoiding chemoselectivity issues between the amine and the aldehyde.
Mechanism:
Amidation: EDC/HOBt coupling of 4-bromophenylacetic acid with ethylamine.
Lithiation: Treatment with
-Butyllithium (-BuLi) at -78°C generates the aryl lithium species.
Formylation: Quenching with
-Dimethylformamide (DMF) yields the aldehyde.
Route B: The "Process Chemistry" Approach (Oxidative Functionalization)
Strategy: Stepwise oxidation of a cheap alkyl precursor.
Starting Material:
-Tolylacetic acid (4-Methylphenylacetic acid).
Based on recent process patents (e.g., CN117049977A), this route avoids cryogenic conditions and hazardous organolithiums. It builds the skeleton using commodity chemicals and reveals the aldehyde in the final step via oxidation of a benzylic alcohol.
Mechanism:
Radical Halogenation: Benzylic bromination using NBS.
Hydrolysis & Esterification: Conversion to the hydroxymethyl ester.
Aminolysis: Direct amidation of the ester with ethylamine.
Oxidation: Selective oxidation of the primary alcohol to the aldehyde (e.g., MnO
, TEMPO/NaOCl).
Route C: The "Direct" Approach (Protected Aldehyde)
Strategy: Direct coupling of the pre-functionalized aldehyde acid.
Starting Material: 4-Formylphenylacetic acid.
While conceptually simplest, this route requires protecting the aldehyde to prevent Schiff base formation (polymerization) with the ethylamine during amidation.
Mechanism:
Protection: Acetal formation (ethylene glycol).
Amidation: Standard peptide coupling.
Deprotection: Acidic hydrolysis to release the aldehyde.
Visualized Reaction Pathways
Caption: Comparative flowchart of three synthetic pathways. Route B (Yellow) represents the most scalable industrial approach.
Detailed Experimental Protocols
Protocol for Route B: The Scalable Oxidative Method
Recommended for gram-to-kilogram scale synthesis.
Step 1: Synthesis of Methyl 4-(hydroxymethyl)phenylacetate
Bromination: Dissolve
-tolylacetic acid (100 mmol) in acetonitrile. Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux for 4 hours.
Hydrolysis/Esterification: Concentrate the mixture. Resuspend in water/methanol (1:1) and reflux for 2 hours (hydrolyzes the benzylic bromide to alcohol). Add conc. H
SO (cat.) and reflux for another 3 hours to esterify the carboxylic acid.
Workup: Extract with ethyl acetate, wash with NaHCO
, and concentrate.
Step 2: Aminolysis
Reaction: Dissolve the crude methyl ester in THF. Add Ethylamine (2.0 M in THF, 3.0 eq).
Conditions: Stir at room temperature for 12 hours or heat to 50°C in a sealed vessel for 4 hours.
Isolation: Concentrate in vacuo. The product,
-ethyl-2-(4-(hydroxymethyl)phenyl)acetamide , often precipitates or can be used directly.
Step 3: Oxidation to Target
Reagents: Dissolve the alcohol intermediate (10 mmol) in DCM. Add activated MnO
(10 eq) or use TEMPO (0.1 eq)/NaOCl system.
Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).
Purification: Filter through Celite (if using MnO
). Concentrate the filtrate. Recrystallize from EtOAc/Hexanes.
Amidation: Mix 4-bromophenylacetic acid (10 mmol), EDC
HCl (1.2 eq), HOBt (1.2 eq), and EtN (3 eq) in DCM. Add ethylamine (1.2 eq).[2] Stir 16h. Wash with 1N HCl and brine. Isolate amide.[3][4]
Formylation:
Dissolve the amide (5 mmol) in anhydrous THF under Argon.
Cool to -78°C (dry ice/acetone bath).
Add
-BuLi (2.5 M in hexanes, 2.2 eq) dropwise. Note: 2 equivalents are needed because the amide proton is acidic.
Stir for 30 mins at -78°C.
Add anhydrous DMF (3.0 eq).
Warm to 0°C over 1 hour.
Quench with saturated NH
Cl solution.
Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc gradient).
Comparative Data Analysis
Feature
Route A (Lithiation)
Route B (Oxidative)
Route C (Protected)
Overall Yield
45 - 55%
60 - 70%
50 - 60%
Step Count
2 (Linear)
3-4 (Linear)
3 (Linear)
Raw Material Cost
Moderate (Bromo-acid)
Low (-Tolylacetic acid)
High (Formyl-acid)
Scalability
Low (Cryogenic required)
High (Standard temps)
Moderate
Safety Profile
Poor (-BuLi pyrophoric)
Good (Standard reagents)
Good
Impurity Profile
Debrominated byproducts
Over-oxidation (Acid)
Deprotection residues
Key Insight: While Route A is faster for generating a few milligrams in a research lab, Route B is the superior choice for process development . It avoids the use of
-BuLi (which is dangerous at scale) and uses significantly cheaper starting materials (-tolylacetic acid vs. 4-bromophenylacetic acid).
References
Patent CN117049977A : Preparation method of N-ethyl-2-(4-formylphenyl)acetamide.[3][4][5][6][7] Google Patents.
Elacestrant Synthesis : "Practical Synthesis of Elacestrant, an FDA-Approved Selective Estrogen Receptor Degrader". ResearchGate. [Link]
Strategic Selection of Intermediates in the Synthesis of Elacestrant: N-Ethyl-2-(4-formylphenyl)acetamide vs. Protected Carbamates
As a Senior Application Scientist evaluating the synthetic pathways of modern oncology drugs, the late-stage assembly of an active pharmaceutical ingredient (API) requires a rigorous balance of atom economy, scalability,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating the synthetic pathways of modern oncology drugs, the late-stage assembly of an active pharmaceutical ingredient (API) requires a rigorous balance of atom economy, scalability, and thermodynamic control. Elacestrant (RAD1901), a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD), is a prime example of this synthetic challenge[1]. Approved for the treatment of ER-positive, HER2-negative advanced breast cancer, Elacestrant's architecture consists of a chiral tetrahydronaphthol core linked to a basic side chain (the 4-(2-(ethylamino)ethyl)benzyl moiety)[2].
The critical divergence in industrial synthesis routes lies in the selection of the benzaldehyde intermediate used to install this side chain. This guide objectively compares the innovator-preferred N-Ethyl-2-(4-formylphenyl)acetamide against the alternative tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate , providing step-by-step methodologies, causality behind experimental choices, and self-validating system controls.
Mechanistic Context: Why the Side Chain Matters
Elacestrant functions by binding directly to estrogen receptor alpha (ERα). The basic ethylamine side chain is not merely a structural appendage; it is the critical pharmacophore that induces a distinct conformational change in the receptor. This structural perturbation prevents transcriptional co-activator recruitment and simultaneously tags the receptor for rapid proteasomal degradation[1].
Fig 1: Mechanism of action for Elacestrant-mediated ERα degradation.
Quantitative Comparison of Intermediates
The choice of intermediate dictates the downstream thermodynamic requirements of the synthesis. The innovator route utilizes the acetamide derivative, acting as a "latent" ethylamine tail that requires aggressive late-stage reduction[3][4]. Conversely, the carbamate route utilizes a side chain already at the correct oxidation state, requiring only a mild acidic deprotection.
Table 1: Comparative Metrics of Key Elacestrant Intermediates
Excellent: High crystallinity allows for easy intermediate purification without chromatography.
Moderate: Oily intermediates often require strict solvent controls to induce crystallization.
Cost Efficiency
High: Synthesized from inexpensive acetic acid derivatives without protecting group overhead.
Moderate: Boc-protection adds synthetic steps and raw material costs.
Experimental Workflows & Causality
The logic of the synthetic workflow is entirely dependent on the chosen intermediate. The diagram below illustrates the divergent paths.
Fig 2: Logic flow comparing the Acetamide and Carbamate synthetic routes.
Protocol 1: The Innovator Route (Using Acetamide)
This protocol leverages the high crystallinity of the acetamide intermediate, avoiding the use of protecting groups. However, it requires a thermodynamically demanding reduction step[4].
Step 1: Imine Formation via Azeotropic Distillation
Procedure: Charge a reactor with the chiral tetrahydronaphthol amine (1.0 eq) and N-Ethyl-2-(4-formylphenyl)acetamide (1.2 eq). Suspend in a 7.5 volume mixture of Heptane and a catalytic amount of Dibenzoyl-D-tartaric acid (DBTA) (0.1%). Heat to reflux (~65°C)[4].
Causality: Heptane is specifically chosen because it forms a low-boiling azeotrope with water. By atmospherically distilling the mixture, the water generated by the amine-aldehyde condensation is continuously removed, driving the thermodynamic equilibrium entirely toward the imine.
Self-Validating Control: Monitor via TLC/HPLC. The reaction is complete when the chiral amine peak area is <1.0%.
Step 2: Reduction to Amide Intermediate
Procedure: Dilute the concentrated imine solution with 7.1 volumes of anhydrous THF. Cool to 20°C and slowly add a mild hydride source (e.g., NaBH(OAc)₃) to reduce the imine to the secondary amine.
Causality: A solvent swap to THF is mandatory here. The subsequent step requires a strong hydride donor, which necessitates a coordinating ethereal solvent to stabilize the transition state.
Step 3: Amide Reduction to Elacestrant
Procedure: Treat the resulting amide intermediate with a strong reducing agent (e.g., LiAlH₄, BH₃·THF, or NaBH₄/Lewis acid complex) at elevated temperatures[5].
Causality: The highly stable amide carbonyl must be reduced to a methylene (-CH₂-) group to yield the final ethylamine tail. This requires aggressive hydride donation.
Self-Validating Control: LC-MS analysis must confirm a mass shift of exactly -14 Da (loss of Oxygen, addition of two Protons) from the amide intermediate to the Elacestrant free base (MW: 458.64 g/mol ).
Protocol 2: The Alternative Route (Using Boc-Carbamate)
This route bypasses the harsh amide reduction, making it safer for scale-up, but introduces the atom-inefficiency of a Boc protecting group.
Step 1: Direct Reductive Amination
Procedure: Combine the chiral amine (1.0 eq) and tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate (1.1 eq) in Dichloromethane (DCM). Add NaBH(OAc)₃ (1.5 eq) and stir at ambient temperature.
Causality: Because the carbamate side chain is already at the correct oxidation state, azeotropic distillation is unnecessary. The mild NaBH(OAc)₃ selectively reduces the transient iminium ion without affecting the Boc group.
Self-Validating Control: HPLC monitoring should show rapid conversion within 4 hours due to the unhindered nature of the aldehyde.
Step 2: Acidic Deprotection
Procedure: Treat the Boc-protected intermediate with 4M HCl in Dioxane at 15-20°C for 6 hours.
Causality: Anhydrous acidic conditions are critical. If aqueous acid is used, there is a risk of hydrolyzing the methoxy ether on the tetrahydronaphthol core. HCl in Dioxane cleanly cleaves the Boc group, evolving CO₂ gas and directly precipitating Elacestrant as a hydrochloride salt.
Self-Validating Control: The reaction acts as its own visual indicator; the cessation of gas (CO₂) evolution signals the completion of the deprotection. LC-MS must confirm a mass loss of exactly 100 Da (cleavage of the Boc group).
Conclusion
For drug development professionals scaling Elacestrant, the choice between intermediates is a choice between chemical paradigms. N-Ethyl-2-(4-formylphenyl)acetamide offers superior atom economy and highly crystalline intermediates, making it the gold standard for the innovator route, provided the facility can safely handle strong hydride reductions at scale[4][5]. Conversely, the Boc-protected carbamate offers a milder, safer terminal step at the cost of lower atom economy and potentially more complex crystallization protocols.
References
1.[3] CAS No. 2477812-42-1, Elacestrant Intermediate - Unibest Industrial Co., Ltd, unibestpharm.com,
2.[4] EP3924328A1 - Processes and compounds, Google Patents,
3.[1] Evaluation of the pharmacological activities of RAD1901, a selective estrogen receptor degrader, PMC (NIH), [Link]
4.[2] Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones, RSC Publishing, [Link]
5.[5] EP3924328A1 - Processes and compounds (Reductive Amination Methodologies), Google Patents,
spectroscopic comparison of N-Ethyl-2-(4-formylphenyl)acetamide from different suppliers
Spectroscopic Evaluation and Supplier Qualification of N-Ethyl-2-(4-formylphenyl)acetamide Executive Context & Chemical Vulnerabilities N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a critical late-stage int...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Evaluation and Supplier Qualification of N-Ethyl-2-(4-formylphenyl)acetamide
Executive Context & Chemical Vulnerabilities
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a critical late-stage intermediate in the synthesis of Elacestrant, a targeted oral selective estrogen receptor degrader (SERD) used in the treatment of ER+/HER2- advanced breast cancer[1][2]. Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity of its precursors, rigorous qualification of this intermediate is mandatory[3].
The molecular structure of N-Ethyl-2-(4-formylphenyl)acetamide features two distinct functional groups: an acetamide moiety (providing hydrogen-bonding capabilities) and a highly reactive formyl (aldehyde) group. The primary chemical vulnerability of this intermediate is the auto-oxidation of the aldehyde into a carboxylic acid upon prolonged exposure to atmospheric oxygen or moisture during transit.
Fig 1: Auto-oxidation pathway of the formylphenyl intermediate into its carboxylic acid degradant.
To ensure batch-to-batch consistency, pharmaceutical laboratories must employ multimodal spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—to confirm molecular connectivity and detect trace impurities[4][5].
Self-Validating Spectroscopic Workflows
To objectively compare samples from three different global suppliers (Supplier A: Pharma-Grade, Supplier B: Technical-Grade, Supplier C: Bulk-Grade), we established a self-validating analytical workflow.
Fig 2: Self-validating multi-modal spectroscopic workflow for intermediate qualification.
Quantitative ¹H and ¹³C NMR Protocol
Causality & Design: Aldehyde protons lack nearby protons for efficient dipole-dipole relaxation, resulting in a long
relaxation time. If standard rapid-scan parameters are used, the aldehyde peak will integrate artificially low, leading to a false assumption of degradation. Furthermore, trace water in deuterated solvents can cause the aldehyde to form a hydrate, complicating the spectra. Therefore, anhydrous solvents and extended relaxation delays are strictly required.
Sample Preparation: Dissolve 15.0 mg of the intermediate in 0.6 mL of anhydrous CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
Instrument Tuning: Tune and match the 400 MHz NMR probe to the specific sample to ensure maximum sensitivity and accurate pulse delivery.
Acquisition Parameters: Execute a 1D ¹H experiment using a 30° pulse angle, 16 scans, and a critical 10-second relaxation delay (
) .
Validation: Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.00 ppm. Integrate the aromatic AB spin system (4 protons) as the internal standard (set to 4.00) and compare the aldehyde proton (~10.0 ppm) against it.
ATR-FTIR Protocol
Causality & Design: Traditional KBr pellet pressing is highly susceptible to moisture absorption from the air. This moisture creates a broad O-H stretch at 3400-3200 cm⁻¹, which overlaps with the N-H stretch of the acetamide and masks the diagnostic O-H stretch of the carboxylic acid degradant. Attenuated Total Reflectance (ATR) eliminates the KBr matrix entirely, providing a true representation of the solid-state functional groups[5].
Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a 32-scan background spectrum to subtract ambient CO₂ and water vapor.
Sample Application: Place ~2 mg of the neat solid directly onto the crystal and apply consistent pressure using the anvil.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Validation: Ensure the baseline transmittance is >95% in non-absorbing regions. Look for the distinct aldehyde C=O stretch (~1700 cm⁻¹) and the amide C=O stretch (~1645 cm⁻¹).
Spectroscopic Comparison of Suppliers
The integration of both NMR and IR spectroscopic techniques provides complementary data for accurate structural elucidation[6][7]. We evaluated three distinct batches:
Supplier A (Pharma-Grade): The Benchmark
Supplier A exhibited a pristine spectroscopic profile. The ¹H NMR showed a sharp, perfectly integrated singlet at 10.03 ppm (1H, -CHO), a broad amide N-H peak at 5.8 ppm, and the characteristic ethyl group splitting (quartet at 3.3 ppm, triplet at 1.1 ppm). The ATR-FTIR spectrum displayed a sharp, well-resolved aldehyde carbonyl stretch at 1702 cm⁻¹ and an amide carbonyl at 1645 cm⁻¹, with no broad absorption in the 3000-2500 cm⁻¹ region.
Supplier B (Technical-Grade): The Oxidation Risk
Supplier B's sample revealed significant auto-oxidation. The ¹H NMR spectrum showed a secondary, broad resonance at 12.5 ppm, indicative of a carboxylic acid proton. Crucially, the integration of the aldehyde proton at 10.03 ppm dropped to 0.92 (relative to the 4.00 aromatic baseline), confirming that ~8% of the material had oxidized to N-ethyl-2-(4-carboxyphenyl)acetamide. This was corroborated by the ATR-FTIR data, which showed a massive, broad O-H stretching shoulder from 3200 down to 2500 cm⁻¹, completely swallowing the aliphatic C-H stretches.
Supplier C (Bulk-Grade): The Solvent Trap
While Supplier C showed minimal oxidation (aldehyde integration at 0.98), the NMR spectrum was contaminated with sharp singlets at 2.05 ppm and 1.26 ppm, corresponding to residual ethyl acetate from the crystallization process. Because ethyl acetate contains an ester carbonyl, the FTIR spectrum showed an artificially broadened C=O stretch region, merging the aldehyde and ester signals into an unresolved peak at 1710-1700 cm⁻¹.
Quantitative Data Summary
The following table synthesizes the quantitative findings derived from the spectroscopic workflows and orthogonal LC-MS purity checks.
Supplier Profile
LC-MS Purity ([M+H]⁺ 192.2)
¹H NMR Aldehyde Integration
FTIR C=O Region (cm⁻¹)
Major Identified Impurity
Qualification Status
Supplier A (Pharma)
99.6%
1.00
1702 (sharp), 1645
None detected
Approved
Supplier B (Technical)
91.5%
0.92
1700, 1685 (shoulder)
Carboxylic Acid (~8.0%)
Rejected (Oxidation)
Supplier C (Bulk)
94.2%
0.98
1710-1700 (broadened)
Ethyl Acetate (~4.5%)
Quarantined (Needs drying)
Conclusion & Recommendations
Spectroscopic profiling is non-negotiable for the qualification of highly reactive intermediates like N-Ethyl-2-(4-formylphenyl)acetamide. As demonstrated, relying solely on LC-MS or basic UV-Vis can obscure critical structural defects such as residual solvents or partial oxidation. Supplier A is recommended for immediate scale-up in Elacestrant synthesis due to its exceptional structural integrity. Supplier C may be viable if a secondary vacuum-drying protocol is implemented to remove residual ethyl acetate, whereas Supplier B must be rejected due to irreversible chemical degradation.
Assessing the Quality of Commercially Available N-Ethyl-2-(4-formylphenyl)acetamide: A Comprehensive Guide for Elacestrant Intermediate Sourcing
Executive Summary & Context N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a highly specialized pharmaceutical intermediate. Its primary application is serving as the electrophilic core in the synthesis of El...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a highly specialized pharmaceutical intermediate. Its primary application is serving as the electrophilic core in the synthesis of Elacestrant (Orserdu), an oral selective estrogen receptor degrader (SERD) that received FDA approval in January 2023 for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer[1].
Because this compound is introduced in the late stages of API (Active Pharmaceutical Ingredient) assembly, sourcing high-quality batches is critical. Trace impurities, structural degradation, or residual catalysts present in this intermediate will directly bottleneck the yield of the final Elacestrant API.
Fig 1. Synthetic role of N-Ethyl-2-(4-formylphenyl)acetamide in Elacestrant manufacturing.
Mechanistic Role & Structural Vulnerabilities
From a mechanistic perspective, this molecule features two critical functional domains: an N-ethyl acetamide group (which provides specific hydrogen-bonding interactions in the final drug's receptor pocket) and a para-formyl (benzaldehyde) group. During Elacestrant synthesis, the formyl group undergoes a reductive amination to attach the basic side chain of the drug.
However, aldehydes are inherently susceptible to auto-oxidation. Upon exposure to atmospheric oxygen or moisture during transit or storage, the formyl group rapidly oxidizes into a carboxylic acid (N-ethyl-2-(4-carboxyphenyl)acetamide). This specific impurity is devastating to downstream synthesis because it consumes the amine reagent, neutralizes the basic catalyst, and completely halts the reductive amination cycle.
Comparative Quality Assessment: Commercial Grades
When evaluating commercially available N-Ethyl-2-(4-formylphenyl)acetamide, buyers typically encounter two tiers of quality: Research Grade (often synthesized in smaller batches with ~95% purity)[2] and API Intermediate Grade (scaled production optimized for pharmaceutical manufacturing, >99% purity)[3].
The table below summarizes the quantitative differences between these grades and explains the synthetic causality behind each metric.
Parameter
Research Grade (e.g., 95%)
API Intermediate Grade (>99%)
Causality / Impact on Downstream Synthesis
HPLC Purity (DNPH Method)
94.5% – 96.0%
> 99.2%
Direct linear impact on the maximum theoretical yield of the final API.
Excess moisture hydrolyzes the iminium intermediate and degrades hydride reducing agents.
Reactivity Assay Yield
88% ± 2%
97% ± 1%
Validates the absence of trace heavy metal poisons (from upstream steps) that inhibit coupling.
Analytical Workflows & Self-Validating Protocols
Standard reversed-phase HPLC-UV (e.g., at 254 nm) is often inadequate for accurately quantifying aldehyde degradation. Aldehydes can exhibit poor peak shape, on-column oxidation, and overlapping chromophores with their carboxylic acid degradants.
To establish a self-validating analytical system, we adapt the principles of EPA Method 8315A [4]. By derivatizing the sample with 2,4-dinitrophenylhydrazine (DNPH), the volatile and reactive aldehyde is converted into a highly stable hydrazone. This shifts the UV absorbance maximum to 360 nm, completely eliminating background interference from non-carbonyl impurities and ensuring that only the intact, reactive formyl group is quantified.
This protocol provides an objective, interference-free quantification of the active aldehyde.
Sample Preparation: Dissolve 10 mg of the commercial sample in 10 mL of LC-MS grade acetonitrile.
Causality: Acetonitrile prevents solvolysis of the aldehyde, which can erroneously occur if protic solvents like methanol are used.
Derivatization: Transfer 1 mL of the sample solution into a vial containing 1 mL of 0.1% DNPH solution (acidified with 0.1% phosphoric acid).
Causality: The acidic environment catalyzes the nucleophilic addition of the hydrazine to the aldehyde, driving the hydrazone formation to absolute completion.
Incubation: Incubate at 25°C for 30 minutes in a light-protected environment.
Causality: Light protection prevents photo-isomerization of the resulting hydrazone double bond, which would otherwise cause peak splitting in the chromatogram.
Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 2 µL onto a C18 UHPLC column. Elute with a water/acetonitrile gradient and detect at 360 nm.
Causality: Detection at 360 nm is specific to the conjugated DNPH-hydrazone system, rendering unreacted starting materials and non-carbonyl impurities invisible, thus self-validating the active aldehyde concentration.
Chemical purity does not always guarantee synthetic performance if trace catalytic poisons are present. This functional assay validates the batch's reactivity.
Reaction Setup: Combine 1.0 mmol of N-Ethyl-2-(4-formylphenyl)acetamide and 1.2 mmol of diethylamine in 5 mL of anhydrous 1,2-dichloroethane (DCE).
Causality: Anhydrous DCE is used to prevent the competitive hydrolysis of the intermediate iminium ion back to the starting aldehyde.
Reduction: Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in a single portion and stir at 20°C for 12 hours.
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, minimizing side-product formation.
Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃, extract the organic layer, and dry over anhydrous MgSO₄.
Causality: The basic quench neutralizes the acetic acid byproduct and ensures the newly formed amine remains in its free-base, organic-soluble form.
Quantification: Evaporate the solvent and analyze the crude mixture via quantitative ¹H-NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
Causality: qNMR provides an absolute, self-validating measurement of the molar conversion rate, independent of UV response factors.
References
Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: FDA approves elacestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Comparative Guide: Analytical Method Validation for N-Ethyl-2-(4-formylphenyl)acetamide
Executive Summary & Strategic Context In the synthesis of Elacestrant (a selective estrogen receptor degrader), N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) serves as a pivotal intermediate.[1][2] Its quantific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the synthesis of Elacestrant (a selective estrogen receptor degrader), N-Ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1) serves as a pivotal intermediate.[1][2] Its quantification is dual-purpose:
Assay Control: Ensuring stoichiometry during synthesis (Target: >98% purity).
Impurity Monitoring: Detecting trace carryover in the final API, where the reactive aldehyde moiety presents a potential genotoxic risk (PGI) requiring strict control strategies (Target: <10 ppm).
This guide objectively compares the two dominant analytical platforms—HPLC-UV and UHPLC-MS/MS —and provides a validated protocol for the most universally applicable method.
Comparative Analysis: Selecting the Right Tool
The choice between optical detection (UV) and mass spectrometry (MS) depends entirely on the Analytical Threshold (AT) required by the stage of drug development.
Performance Matrix
Feature
Method A: HPLC-UV (PDA)
Method B: UHPLC-MS/MS (QqQ)
Method C: GC-MS
Primary Application
Raw Material Assay & Purity
Trace Impurity (PGI) Screening
Volatile Organic Impurity (VOI)
Sensitivity (LOQ)
~0.05% (500 ppm)
< 1 ppm (Trace Level)
Moderate (10-50 ppm)
Linearity Range
Matrix Tolerance
High (Robust to salts)
Low (Requires clean-up)
Low (Derivatization often needed)
Throughput
Moderate (15-20 min run)
High (<5 min run)
Low (Long thermal gradients)
Cost Per Sample
$ (Low)
$ (High)
(Moderate)
Expert Insight: Why GC-MS is NOT Recommended
While the molecular weight (191.23 Da) suggests volatility, the amide functionality (
) introduces significant hydrogen bonding, leading to peak tailing and thermal instability in the GC injection port. Unless derivatization (e.g., silylation) is employed—adding error sources—Liquid Chromatography is the superior state for this analyte.
Deep Dive: Validated HPLC-UV Protocol
For 90% of development workflows (synthesis monitoring and intermediate release), HPLC-UV is the gold standard due to its robustness and transferability. The following protocol addresses the specific challenge of the aldehyde reactivity (oxidation to carboxylic acid) during analysis.
Chromatographic Conditions[4][5][6][7][8]
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695
Column: Agilent Zorbax Eclipse Plus C18 (
)
Rationale: A standard C18 provides sufficient retention for the ethyl-acetamide tail while maintaining peak symmetry.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: Acetonitrile (LC Grade)
Flow Rate: 1.0 mL/min
Column Temp:
Detection: UV at 254 nm (Benzaldehyde chromophore max)
A Comparative Guide to the Reactivity of N-Ethyl-2-(4-formylphenyl)acetamide and Structurally Similar Aldehydes
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, a nuanced understanding of reactant reactivity is paramount. The aldehyde functional group, a cornerstone of organic syn...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, a nuanced understanding of reactant reactivity is paramount. The aldehyde functional group, a cornerstone of organic synthesis, exhibits a wide spectrum of reactivity that is exquisitely sensitive to its molecular environment. This guide provides an in-depth, objective comparison of the reactivity of N-Ethyl-2-(4-formylphenyl)acetamide with a curated selection of structurally analogous aromatic aldehydes: the parent benzaldehyde, the electron-rich 4-methoxybenzaldehyde, and the electron-deficient 4-nitrobenzaldehyde. Through a blend of theoretical principles and detailed experimental protocols, we will elucidate the subtle yet significant impact of para-substituents on the formyl group's reactivity.
Introduction to the Aldehyde Cohort
The reactivity of the carbonyl carbon in aromatic aldehydes is fundamentally governed by its electrophilicity. This, in turn, is modulated by the electronic and steric nature of substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[2]
Our comparative analysis focuses on the following four compounds:
N-Ethyl-2-(4-formylphenyl)acetamide (Target Compound): The substituent at the para position is -CH₂C(O)NHCH₂CH₃. The key feature is the methylene (-CH₂) group directly attached to the aromatic ring. This alkyl-like group acts as a weak electron-donating group through an inductive effect.
Benzaldehyde (Baseline): The unsubstituted parent compound, providing a neutral point of reference.
4-Methoxybenzaldehyde (p-Anisaldehyde) (Electron-Rich Analogue): The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which is expected to decrease the aldehyde's reactivity towards nucleophiles.[2]
4-Nitrobenzaldehyde (Electron-Poor Analogue): The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, which should significantly enhance the aldehyde's reactivity.[2]
Based on these electronic effects, we can form a preliminary hypothesis regarding the relative reactivity of these aldehydes in nucleophilic addition reactions:
The following sections will present experimental frameworks to test this hypothesis.
Caption: Predicted reactivity hierarchy based on substituent electronic effects.
Experimental Comparison of Reactivity
To empirically validate our hypothesis, we will outline three distinct experimental approaches that probe the reactivity of the aldehyde cohort: the Wittig reaction, the Knoevenagel condensation, and oxidation to the corresponding carboxylic acids.
The Wittig Reaction: A Classic C=C Bond Formation
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[3] The rate-determining step often involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[4] Consequently, the reaction rate is highly sensitive to the electrophilicity of the aldehyde.[2]
This protocol is designed to compare the relative rates of the Wittig reaction for the four selected aldehydes with a stabilized ylide.
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise with stirring. The formation of a deep red or orange color indicates the generation of the ylide. Stir the mixture at 0 °C for 30 minutes.
Reaction Initiation and Monitoring: Prepare four separate, identical reaction flasks, each containing a solution of one of the four aldehydes (1.0 equivalent) in anhydrous THF. Simultaneously, add the freshly prepared ylide solution to each of the aldehyde solutions at 0 °C with vigorous stirring.
Quenching and Analysis: At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture and quench it with a saturated aqueous solution of ammonium chloride. Extract the quenched aliquot with ethyl acetate, and analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the starting aldehyde to the alkene product.
Data Interpretation: Plot the percentage conversion of the aldehyde to the alkene as a function of time for each of the four reactions. The initial slope of these plots will provide a qualitative measure of the relative reaction rates.
Caption: Workflow for comparative kinetic analysis of the Wittig reaction.
Expected Outcome and Data Summary
The reaction rates are expected to follow the predicted reactivity based on the electronic effects of the para-substituents.
Aldehyde
para-Substituent
Electronic Effect
Expected Relative Rate
4-Nitrobenzaldehyde
-NO₂
Strong EWG
++++ (Fastest)
Benzaldehyde
-H
Neutral
+++
N-Ethyl-2-(4-formylphenyl)acetamide
-CH₂C(O)NHCH₂CH₃
Weak EDG
++
4-Methoxybenzaldehyde
-OCH₃
Strong EDG
+ (Slowest)
Table 1: Predicted relative rates for the Wittig reaction.
Knoevenagel Condensation: Probing Reactivity with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] The initial step is the nucleophilic attack of the carbanion generated from the active methylene compound on the carbonyl carbon, making this reaction another excellent probe of aldehyde electrophilicity.[1]
This protocol outlines a straightforward method for comparing the yields of the Knoevenagel condensation under standardized conditions.
Reaction Setup: In four separate, labeled round-bottom flasks, dissolve one of the four aldehydes (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
Catalyst Addition: To each flask, add a catalytic amount of piperidine (0.1 mmol).
Reaction and Monitoring: Stir the reaction mixtures at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).
Workup and Isolation: After a fixed reaction time (e.g., 2 hours), cool the reaction mixtures in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.
Data Comparison: Compare the isolated yields of the condensation product for each of the four aldehydes.
Expected Outcome and Data Summary
Higher yields after a fixed reaction time will correspond to a higher reactivity of the starting aldehyde.
Aldehyde
para-Substituent
Expected Yield after 2 hours
4-Nitrobenzaldehyde
-NO₂
Very High
Benzaldehyde
-H
High
N-Ethyl-2-(4-formylphenyl)acetamide
-CH₂C(O)NHCH₂CH₃
Moderate
4-Methoxybenzaldehyde
-OCH₃
Low
Table 2: Predicted yields for the comparative Knoevenagel condensation.
Oxidation to Carboxylic Acids: A Different Facet of Reactivity
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The mechanism of oxidation can vary depending on the oxidant used, and consequently, the influence of substituents may not always follow the same trend as in nucleophilic addition reactions.[5] For instance, with some oxidants, the reaction may be accelerated by electron-donating groups if the mechanism involves the formation of an electron-deficient intermediate.[2]
Experimental Protocol: Comparative Oxidation with Sodium Chlorite
Sodium chlorite is a mild and selective reagent for the oxidation of aromatic aldehydes.[5]
Reaction Setup: In four separate flasks, dissolve each aldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (2.5 mL).
Reagent Addition: To each solution, add 2-methyl-2-butene (5.0 mmol) as a chlorine scavenger, followed by an aqueous solution of sodium chlorite (1.5 mmol in 2.5 mL of water) dropwise over 5 minutes.
Reaction and Monitoring: Stir the mixtures at room temperature and monitor the disappearance of the starting aldehyde by TLC.
Workup and Analysis: After a set time (e.g., 4 hours), quench the reactions with a saturated aqueous solution of sodium sulfite. Acidify the mixtures with 1 M HCl and extract with ethyl acetate. The yield of the corresponding carboxylic acid can be determined by a suitable analytical method such as ¹H NMR with an internal standard.
Expected Outcome and Data Summary
For this oxidation, electron-donating groups are expected to facilitate the reaction, while electron-withdrawing groups will retard it.
Aldehyde
para-Substituent
Expected Conversion after 4 hours
4-Methoxybenzaldehyde
-OCH₃
Very High
N-Ethyl-2-(4-formylphenyl)acetamide
-CH₂C(O)NHCH₂CH₃
High
Benzaldehyde
-H
Moderate
4-Nitrobenzaldehyde
-NO₂
Low
Table 3: Predicted conversion for the comparative oxidation with sodium chlorite.
Comprehensive Analysis and Conclusion
The experimental frameworks outlined in this guide provide a robust methodology for the comparative analysis of aldehyde reactivity. The collective data from the Wittig reaction, Knoevenagel condensation, and oxidation studies will paint a comprehensive picture of the electronic influence of the para-substituent in N-Ethyl-2-(4-formylphenyl)acetamide relative to other common benzaldehyde derivatives.
Our theoretical analysis predicts that the -CH₂C(O)NHCH₂CH₃ substituent in N-Ethyl-2-(4-formylphenyl)acetamide will act as a weak electron-donating group. This would place its reactivity in nucleophilic addition reactions between that of benzaldehyde and 4-methoxybenzaldehyde. Conversely, in certain oxidation reactions, it is expected to be more reactive than benzaldehyde.
This guide serves as a template for researchers to design and execute their own comparative studies. By understanding the principles of substituent effects and employing standardized experimental protocols, scientists can make more informed decisions in the selection of starting materials and the optimization of reaction conditions, ultimately accelerating the pace of discovery in drug development and chemical synthesis.
References
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). Molecules, 26(15), 4485. [Link]
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online, 10(4), 366-371. [Link]
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Rasayan Journal of Chemistry, 9(4), 629-635. [Link]
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (2005). Arkivoc, 2005(1), 98-104. [Link]
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. (2018). ACS Sustainable Chemistry & Engineering, 6(4), 5529-5533. [Link]
Use of Competition Kinetics With Fast Reactions of Grignard Reagents. (2000). The Journal of Organic Chemistry, 65(7), 2043-2049. [Link]
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2017). Physical Chemistry Chemical Physics, 19(24), 15839-15848. [Link]
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(6), 1832-1836. [Link]
What is the best manner to describe the sigma Hammett constant? (2014). ResearchGate. [Link]
Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. (2023). The Journal of Organic Chemistry, 88(15), 10549-10560. [Link]
Substituent Effects. (n.d.). University of Calgary. [Link]
Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. (2012). Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. [Link]
16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
The modern interpretation of the Wittig reaction mechanism. (2022). Organic & Biomolecular Chemistry, 20(37), 7339-7355. [Link]
Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. (1990). The Journal of Organic Chemistry, 55(8), 2296-2301. [Link]
Personal protective equipment for handling N-Ethyl-2-(4-formylphenyl)acetamide
Executive Safety Summary N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a specialized organic intermediate containing a reactive aromatic aldehyde and an amide backbone. While primarily used as a building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
N-Ethyl-2-(4-formylphenyl)acetamide (CAS: 2477812-42-1) is a specialized organic intermediate containing a reactive aromatic aldehyde and an amide backbone. While primarily used as a building block in medicinal chemistry, its dual-functionality presents specific stability and reactivity risks that standard "organic solid" protocols may overlook.
Critical Hazard Profile:
Air Sensitivity: The formyl (aldehyde) group is prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.
Irritant Class: Confirmed Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (Respiratory).
Physical State: Pale yellow crystalline powder; dust generation is the primary exposure vector.
Risk Assessment & Hazard Identification
Rationale: Understanding the molecular behavior drives the safety protocol. We do not just follow rules; we mitigate specific chemical behaviors.
Hazard Domain
Classification
Chemical Justification
Reactivity
Oxidation Sensitive
The para-formyl group is electronically activated, making it susceptible to oxidation to p-carboxyphenyl derivatives if stored improperly.
Health (Acute)
Irritant (H315, H319)
The aldehyde moiety reacts with mucosal proteins (Schiff base formation), causing immediate irritation to eyes and nasal passages.
Health (Systemic)
Harmful (H302)
Amide hydrolysis in vivo may release ethylamine and phenylacetic acid derivatives; acute oral toxicity is moderate (Category 4).
Incompatibility
Strong Oxidizers/Bases
Incompatible with strong oxidizing agents (e.g., permanganates) and strong bases (enolization/aldol condensation risk).
Personal Protective Equipment (PPE) Matrix
Directive: PPE is the last line of defense, not the first. The following selection criteria are based on permeation resistance to aromatic aldehydes and organic amides.
PPE Category
Standard Operation (Weighing/Transfer)
High-Risk Operation (Synthesis/Spill Cleanup)
Technical Rationale
Hand Protection
Nitrile (Double Gloving) Thickness: ≥ 0.11 mmBreakthrough: > 480 min
Nitrile offers excellent resistance to solid amides. Double gloving prevents micro-contamination during doffing.
Respiratory
N95 / FFP2 Mask Required if outside fume hood.
Half-Face Respirator (P100/OV) Required for spill cleanup or dust generation.
Solid particulates are the primary vector. Organic Vapor (OV) cartridges protect against volatile degradation products.
Eye Protection
Chemical Safety Goggles (Indirect Vent)
Face Shield + Goggles
Aldehyde dust is a severe lachrymator. Safety glasses are insufficient for powders that can drift behind lenses.
Body Protection
Lab Coat (Cotton/Poly) Long sleeves, elastic cuffs.
Tyvek® Coverall Disposable suit for large spills.
Elastic cuffs prevent powder migration up the wrist, a common contact dermatitis vector.
Operational Protocol: Safe Handling & Transfer
Objective: Maintain compound integrity (prevent oxidation) while protecting the operator from dust.
Step 1: Environmental Setup
Engineering Control: All open-container manipulations must occur inside a certified chemical fume hood .
Atmosphere: If the container has been stored cold (2-8°C), allow it to warm to room temperature inside a desiccator before opening.
Why? Opening a cold aldehyde container in humid air causes condensation, accelerating hydration and oxidation.
Step 2: Weighing and Transfer
Tare Setup: Place the receiving vessel (flask/vial) inside the balance draft shield.
Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is static-prone. Static dispersal is a major inhalation risk.
Transfer: Use a disposable spatula. Do not use metal spatulas if the coating is compromised (trace metals catalyze aldehyde oxidation).
Inerting: Immediately after removing the aliquot, backfill the stock container with Nitrogen or Argon and reseal with Parafilm.
Step 3: Solubilization (If applicable)
Solvent Choice: Dissolve in DMSO, DMF, or Methanol.
Precaution: Add solvent slowly. Although not violently exothermic, heat of solution can volatilize trace impurities.
Visualization: Handling & Emergency Workflow
Caption: Decision logic for safe handling, emphasizing temperature equilibration and spill response paths.
Emergency Response & Deactivation
Spill Response (Solid)
Isolate: Demarcate the area.
PPE Upgrade: Don a P100 respirator if dust is visible outside the hood.
Containment: Do not dry sweep (generates dust).[1] Cover the spill with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
Deactivation (Chemical Treatment):
Principle: Aldehydes can be chemically neutralized by sodium bisulfite (forming a stable adduct) or oxidized to the acid.
Protocol: For wet residues, apply a 10% Sodium Bisulfite (NaHSO₃) solution. Allow to sit for 10 minutes. This converts the reactive aldehyde into a water-soluble bisulfite adduct, significantly reducing volatility and reactivity.
Cleanup: Wipe up with absorbent pads. Place all waste in a bag labeled "Hazardous Waste: Aldehyde Contaminated."
First Aid
Eye Contact: Flush immediately for 15 minutes.[2][3] The aldehyde group bonds to corneal proteins; speed is critical to prevent permanent scarring.
Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol (increases skin permeability).
Waste Disposal
Compliance: Follow local EPA/EHS regulations. The following is a technical recommendation for chemical segregation.
Waste Stream
Classification
Treatment
Solid Waste
Hazardous Organic Solid
Do not trash. Collect in "Solid Hazardous Waste" drum. Incineration is the preferred destruction method (High temp > 1000°C).
Liquid Waste (Mother Liquor)
Non-Halogenated Organic
Segregate from oxidizing acids (Nitric/Perchloric). Can be co-mingled with acetone/ethanol waste streams for fuel blending/incineration.
Contaminated Sharps
Bio/Chem Hazard
Needles used with this compound must be disposed of in rigid sharps containers, never recapped.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Vanderbilt Environmental Health and Safety. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]